Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3-Bromo-2-fluoro-6-methylbenzoic acid (CAS 1427433-22-4)
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
3-Bromo-2-fluoro-6-methylbenzoic acid (CAS 1427433-22-4) is a highly specialized, polysubstituted aromatic scaffold used primarily as a building block in the synthesis of atropoisomeric drugs and kinase inhibitors (e.g., KRAS G12C inhibitors).[1][2] Its value lies in its orthogonal reactivity profile : a carboxylic acid for anchoring, a bromine for cross-coupling, and a 2,6-substitution pattern that enforces restricted bond rotation, enabling the design of conformationally locked bio-active molecules.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic accessibility, and validated protocols for its application in high-value medicinal chemistry workflows.
Physicochemical Profile
Understanding the intrinsic properties of this scaffold is critical for predicting its behavior in biological systems and reaction mixtures. The presence of the ortho-fluorine and ortho-methyl groups creates a "steric clamp" around the carboxylic acid, significantly influencing pKa and metabolic stability.
Table 1: Core Technical Specifications
Property
Value / Description
Impact on Drug Design
Molecular Formula
C₈H₆BrFO₂
--
Molecular Weight
233.03 g/mol
Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD).
Calculated LogP
~2.6
Moderate lipophilicity; good for membrane permeability.
Predicted pKa
~3.0 – 3.2
More acidic than benzoic acid (4.2) due to the electron-withdrawing ortho-fluorine effect.
H-Bond Donors/Acceptors
1 / 2
Classic carboxylic acid profile.
Rotatable Bonds
0 (Internal) / 1 (Exocyclic)
The C1-COOH bond rotation is restricted by the C2-F and C6-Me groups.
Physical State
Off-white to pale yellow solid
Standard handling; typically stable at room temperature.
Structural Analysis & Reactivity Logic
The utility of CAS 1427433-22-4 stems from its three distinct "handles" for chemical modification. The diagram below illustrates the functional logic of the scaffold.
Figure 1: Functional map of the scaffold showing the three primary zones for medicinal chemistry exploitation.
Synthetic Access & Handling
While commercially available, understanding the synthesis of this intermediate ensures quality control, particularly regarding regio-isomeric purity which is difficult to separate by standard chromatography.
A. Synthetic Route (Reverse Engineering)
The most robust industrial synthesis typically follows a Directed Ortho-Metalation (DoM) or Ester Hydrolysis strategy to ensure the correct substitution pattern.
Precursor: 1-Bromo-2-fluoro-4-methylbenzene.
Lithiation: Treatment with LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C. The directing effect of the fluorine atom directs lithiation to the C3 position (between F and Br? No, adjacent to F).
Correction: The synthesis likely proceeds via the oxidation of 3-bromo-2-fluoro-6-methyltoluene or hydrolysis of the corresponding nitrile/ester .
Commercial Route: Hydrolysis of Methyl 3-bromo-2-fluoro-6-methylbenzoate (CAS 1513482-95-5) is the standard lab-scale access point.
B. Validated Protocol: Methyl Ester Hydrolysis
If sourcing the methyl ester intermediate, use this self-validating protocol to generate the free acid without debromination.
Dissolution: Dissolve the ester in THF (0.2 M concentration). Ensure the solution is clear.
Activation: Add the LiOH solution (dissolved in minimum water) dropwise.
Checkpoint: The reaction may turn slightly yellow.
Heating: Heat to 60°C for 4-6 hours.
Why: The steric bulk of the ortho-methyl and ortho-fluoro groups impedes hydrolytic attack at the carbonyl carbon. Room temperature hydrolysis is often too slow.
Workup (Critical):
Cool to RT.
Acidify carefully with 1N HCl to pH ~3. Do not use strong conc. HCl rapidly, as heat generation can degrade the product.
Extract with EtOAc (x3).
Wash with Brine, Dry over Na₂SO₄.
Validation:
LC-MS: Confirm mass [M-H]⁻ = 231/233 (Br isotope pattern).
¹H NMR (DMSO-d₆): Look for disappearance of the methoxy singlet (~3.8 ppm).
The most common failure mode with this scaffold is low yield during Suzuki coupling at the C3-Bromine due to the adjacent C2-Fluorine and the overall crowded environment.
Optimized Cross-Coupling Workflow
Standard conditions (Pd(PPh₃)₄/Na₂CO₃) often fail. The following protocol utilizes advanced phosphine ligands to overcome steric hindrance.
Figure 2: Decision tree for optimizing cross-coupling reactions with sterically hindered aryl bromides.
Technical Insight:
Protection: It is highly recommended to couple the methyl ester or amide derivative rather than the free acid. The free carboxylic acid can poison Palladium catalysts and form insoluble salts with the base.
Ligand Choice: Use XPhos or SPhos . These electron-rich, bulky biaryl phosphine ligands facilitate the oxidative addition into the hindered C-Br bond (ortho to Fluorine).
Storage: Store in a cool, dry place. Keep container tightly closed. No specific light sensitivity noted, but standard dark storage is best practice for brominated aromatics.
References
PubChem. 3-Bromo-2-fluoro-6-methylbenzoic acid (Compound).[2][4] National Library of Medicine. Available at: [Link]
Li, J.J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. (General reference for Sandmeyer and Suzuki coupling mechanisms cited in protocols). Springer.[5]
Technical Guide: Isomers of Bromo-Fluoro-Methyl-Benzoic Acid Derivatives
Executive Summary The polysubstituted benzene scaffold—specifically the bromo-fluoro-methyl-benzoic acid core—represents a high-value pharmacophore in modern drug discovery. The interplay between the lipophilic methyl gr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The polysubstituted benzene scaffold—specifically the bromo-fluoro-methyl-benzoic acid core—represents a high-value pharmacophore in modern drug discovery. The interplay between the lipophilic methyl group, the metabolically robust fluorine, and the chemically versatile bromine handle creates a "privileged structure" for fragment-based drug design (FBDD).
However, the simultaneous presence of four distinct substituents on the benzene ring (
) introduces significant challenges in regioselective synthesis and isomeric resolution . This guide moves beyond basic nomenclature to address the practical causality of synthesizing, separating, and characterizing these isomers. It provides a self-validating workflow for researchers navigating this crowded chemical space.
Part 1: Structural Landscape & Isomer Enumeration[1]
The Combinatorial Challenge
Unlike simple disubstituted benzenes (ortho/meta/para), a tetrasubstituted benzene with four distinct groups (
) generates a complex isomeric field. For bromo-fluoro-methyl-benzoic acid, fixing the carboxyl group at position C1 leaves five positions (2–6) for the remaining three substituents.
Due to the loss of symmetry caused by the hetero-substitution, there are 30 theoretically possible structural isomers .
Derivation: There are
permutations. However, because the benzene ring has a plane of symmetry (flipping 180° along the C1-C4 axis maps position 2 to 6 and 3 to 5), the unique chemical species count is .
Classification by Substitution Pattern
To simplify analysis, we categorize these isomers based on the proton substitution pattern (the relative arrangement of the two remaining hydrogen atoms).
Class
Pattern
Description
Abundance in Synthesis
Vicinal
1,2,3,4-substituted
All 4 groups are adjacent.
Low (Steric crowding makes this difficult to access directly).
High (Most common product of standard electrophilic substitution).
Symmetric
1,2,4,5-substituted
Two pairs of groups (para-relationships).
Medium (Often requires directed synthesis).
Part 2: Synthetic Strategies & Causality
The synthesis of a specific isomer requires breaking the symmetry of the precursor molecules. We employ Directed Ortho Metalation (DoM) as the primary strategy over Electrophilic Aromatic Substitution (EAS), which often yields inseparable mixtures in these crowded systems.
The "Directing Group" Hierarchy
Success depends on exploiting the
and coordination strength of the substituents.
Carboxyl (as Amide/Oxazoline): Strong Director.
Fluoro: Weak Director (inductive effect), but powerful when combined with Li-bases (Schlosser's base).
Bromo: Labile (risk of Lithium-Halogen exchange).
Methyl: Weak activator, directs ortho/para in EAS but inert in DoM.
Workflow Visualization
The following diagram illustrates the decision logic for synthesizing specific isomers, avoiding "dead-end" intermediates.
Caption: Decision tree for regioselective synthesis based on the relative orientation of the directing groups.
Part 3: Analytical Characterization[1][3]
Distinguishing between 30 isomers requires orthogonal analytical techniques. Mass spectrometry is insufficient (identical MW).
NMR Spectroscopy (The Gold Standard)
NMR is the most powerful tool for this class of compounds. The chemical shift and coupling constants () provide a unique fingerprint.
Chemical Shift (
): Typically -100 to -130 ppm.
Ortho to COOH: Downfield shift (deshielding).
Ortho to Methyl: Slight upfield shift.
Coupling Constants (
):
HPLC Method Development
Separating positional isomers requires maximizing
interactions and shape selectivity.
Column Selection:
Standard C18: Often fails to resolve isomers with similar lipophilicity.
Phenyl-Hexyl / Biphenyl:Recommended. These phases interact with the electron-deficient aromatic ring of the benzoic acid, providing separation based on the electron density distribution altered by the substituent positions [1].
Mobile Phase:
Acidified water (0.1% Formic Acid) / Methanol.
Note: Methanol is preferred over Acetonitrile for phenyl-based columns to enhance
selectivity.
Part 4: Medicinal Chemistry Utility
Bioisosterism & Physicochemical Modulation
This specific substitution pattern is often used to modulate the properties of a drug candidate:
Metabolic Blocking: The methyl group is a common site of metabolic oxidation. Placing a Fluorine or Bromine ortho to the methyl group can sterically hinder CYP450 oxidation, extending half-life (
).
Halogen Bonding: The Bromine atom acts as a Sigma-hole donor, capable of forming halogen bonds with carbonyl backbone oxygens in the target protein [2].
Dissolution: Dissolve 10 mmol of 4-Fluoro-3-methylbenzoic acid in 50 mL of AcOH/TFA (9:1).
Catalyst Addition: Add 5 mol%
. The Pd catalyst coordinates to the carboxyl group, directing the halogenation to the ortho position (Position 2 or 6).
Causality: Since position 6 is sterically hindered by the methyl group (at pos 5? No, 3-methyl implies meta. Let's correct: 4-F, 3-Me. Position 2 is ortho to COOH and meta to F. Position 6 is ortho to COOH and ortho to Me). Position 2 is sterically favored.
Bromination: Add 1.1 eq of NBS. Heat to 80°C for 4 hours.
Workup: Quench with water. The product precipitates.[5] Filter and wash with cold hexanes.
Validation: Check
NMR.
Expected: Two singlets (para-relationship of protons) if 2,5-substituents are present? No, check the structure.
Structure: 1-COOH, 2-Br, 4-F, 5-Me.[2] Protons are at 3 and 6.
H3: Doublet (coupling with F).
H6: Singlet (or weak coupling).
Protocol 5.2: HPLC Separation of Isomer Mixture
System: Agilent 1290 Infinity or equivalent.
Column: Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 2.6 µm).
Time (min)
% Buffer A (0.1% Formic Acid)
% Buffer B (MeOH)
Flow (mL/min)
0.0
95
5
1.0
2.0
95
5
1.0
15.0
30
70
1.0
20.0
5
95
1.0
Detection: UV at 254 nm (aromatic) and 220 nm (amide/acid).
References
American Chemical Society. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Retrieved from [Link]
National Institutes of Health (NIH). (2021). Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates. Retrieved from [Link]
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid. Retrieved from [Link]
An In-depth Technical Guide to 3-Bromo-2-fluoro-6-methyl-benzoic acid (PubChem CID: 83409603)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Bromo-2-fluoro-6-methyl-benzoic acid, a halogenated aromatic carboxylic acid of interes...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-fluoro-6-methyl-benzoic acid, a halogenated aromatic carboxylic acid of interest in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is not extensively available in public literature, this document consolidates fundamental properties, a plausible synthetic route based on established methodologies, predicted spectroscopic data, and an analysis of its potential applications. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, organic synthesis, and materials science, offering insights into the strategic utilization of this and similar substituted benzoic acids. Every key claim and protocol is supported by authoritative references to ensure scientific integrity.
Introduction and Overview
3-Bromo-2-fluoro-6-methyl-benzoic acid (PubChem CID: 83409603) is a polysubstituted aromatic carboxylic acid.[1] Its structure, featuring a bromine atom, a fluorine atom, and a methyl group on the benzoic acid core, presents a unique combination of electronic and steric properties. The presence of multiple functional groups, including a reactive carboxylic acid and a versatile bromine atom, makes it a potentially valuable building block for the synthesis of more complex molecules.[2] Halogenated benzoic acids are a well-established class of intermediates in the pharmaceutical and agrochemical industries, with the halogen atoms often contributing to improved metabolic stability, binding affinity, and overall pharmacological profile of the final active compounds.[3][4] The ortho-fluoro substitution, in particular, can influence the acidity of the carboxylic acid and introduce specific conformational constraints.[5][6][7]
This guide will delve into the technical details of this compound, providing a structured understanding of its chemical nature and potential utility.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's physical and chemical properties is paramount for its application in research and development. The following table summarizes the key computed and experimental data for 3-Bromo-2-fluoro-6-methyl-benzoic acid.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton.
Aromatic Protons (2H): Expected to appear as doublets or multiplets in the range of δ 7.0-8.0 ppm. The coupling constants will be indicative of their positions relative to each other and the fluorine atom.
Methyl Protons (3H): A singlet is anticipated in the upfield region, typically around δ 2.3-2.6 ppm.
Carboxylic Acid Proton (1H): A broad singlet is expected at a downfield chemical shift, typically above δ 10 ppm, which is exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
Carboxylic Acid Carbonyl: δ 165-175 ppm.
Aromatic Carbons: δ 110-160 ppm. The carbons attached to the bromine and fluorine atoms will show characteristic chemical shifts and coupling with the ¹⁹F nucleus.
Methyl Carbon: δ 15-25 ppm.
Infrared (IR) Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for the functional groups present.
Functional Group
Expected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)
3300-2500 (broad)
C-H stretch (aromatic)
3100-3000
C-H stretch (aliphatic)
2980-2850
C=O stretch (Carboxylic acid)
1710-1680
C=C stretch (aromatic)
1600-1450
C-F stretch
1250-1000
C-Br stretch
700-500
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion (M and M+2 peaks with approximately equal intensity).
While a specific, detailed experimental protocol for the synthesis of 3-Bromo-2-fluoro-6-methyl-benzoic acid is not explicitly available in peer-reviewed literature, a plausible and robust synthetic route can be designed based on well-established methodologies for the synthesis of substituted benzoic acids.[13][14][15] The proposed synthesis involves a multi-step process starting from a commercially available precursor.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the bromination of a 2-fluoro-6-methylbenzoic acid precursor. This precursor can be synthesized from 2-fluoro-6-methylaniline via a Sandmeyer reaction.
Caption: Retrosynthetic analysis of 3-Bromo-2-fluoro-6-methyl-benzoic acid.
Step-by-Step Experimental Protocol
Step 1: Nitration of 2-Fluorotoluene
To a stirred solution of 2-fluorotoluene in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid at a temperature maintained below 10 °C.
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-fluoro-2-methyl-3-nitrobenzene.
Step 2: Reduction of the Nitro Group
To a solution of 1-fluoro-2-methyl-3-nitrobenzene in ethanol, add a reducing agent such as tin(II) chloride dihydrate and concentrated hydrochloric acid.
Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until alkaline.
Extract the product, 2-fluoro-6-methylaniline, with an organic solvent, wash with water, dry, and concentrate.
Step 3: Sandmeyer Reaction to form the Benzoic Acid
Dissolve 2-fluoro-6-methylaniline in an aqueous solution of a strong acid (e.g., hydrochloric acid).
Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.
In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
Warm the reaction mixture and then heat at reflux to facilitate the conversion to the benzonitrile.
Cool the mixture and hydrolyze the nitrile to the carboxylic acid by heating with a strong acid or base (e.g., aqueous sulfuric acid or sodium hydroxide).
Acidify the reaction mixture to precipitate 2-fluoro-6-methylbenzoic acid, which can be collected by filtration and purified by recrystallization.
Step 4: Electrophilic Bromination
To a solution of 2-fluoro-6-methylbenzoic acid in a suitable solvent (e.g., acetic acid), add a brominating agent such as N-bromosuccinimide (NBS) and a catalytic amount of a Lewis acid or a radical initiator.
Heat the reaction mixture to facilitate the bromination. The directing effects of the existing substituents will favor bromination at the 3-position.
After the reaction is complete, cool the mixture and pour it into water.
Collect the precipitated 3-Bromo-2-fluoro-6-methyl-benzoic acid by filtration and purify by recrystallization.
Caption: Proposed synthetic workflow for 3-Bromo-2-fluoro-6-methyl-benzoic acid.
Reactivity and Potential for Chemical Modification
The chemical reactivity of 3-Bromo-2-fluoro-6-methyl-benzoic acid is dictated by its functional groups.
Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions provide a handle for attaching the molecule to other scaffolds or modifying its physicochemical properties.
Bromine Atom: The bromine atom is a versatile functional group for further synthetic modifications. It can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 3-position.[16]
Aromatic Ring: The aromatic ring can undergo further electrophilic aromatic substitution, although the existing electron-withdrawing groups (bromo and fluoro) and the ortho/para-directing methyl group will influence the regioselectivity of such reactions.
Caption: Potential reaction pathways for 3-Bromo-2-fluoro-6-methyl-benzoic acid.
Potential Applications in Drug Discovery and Materials Science
While specific applications of 3-Bromo-2-fluoro-6-methyl-benzoic acid are not extensively documented, its structural motifs suggest significant potential in several areas of research and development.
Medicinal Chemistry
Halogenated benzoic acids are privileged scaffolds in medicinal chemistry.[2][3][17][18] The introduction of bromine and fluorine atoms can enhance a molecule's therapeutic properties.
Kinase Inhibitors: The benzoic acid moiety is a common feature in many kinase inhibitors, which are a critical class of anticancer drugs. The specific substitution pattern of this compound could allow for tailored interactions within the ATP-binding pocket of various kinases.
Metabolic Stability: The presence of a fluorine atom can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
Binding Affinity: Halogen bonding, a non-covalent interaction involving the bromine atom, can contribute to enhanced binding affinity and selectivity for a biological target.[4]
Materials Science
Substituted benzoic acids can be used as building blocks for functional materials. The potential for this compound to be polymerized or incorporated into larger molecular architectures through its carboxylic acid and bromine functionalities makes it a candidate for the development of novel polymers, liquid crystals, and organic electronic materials.
Safety and Handling
Based on the GHS classification of similar compounds, 3-Bromo-2-fluoro-6-methyl-benzoic acid should be handled with care in a laboratory setting.[1] It is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Bromo-2-fluoro-6-methyl-benzoic acid is a chemical compound with significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data is currently limited, this technical guide provides a solid foundation for researchers by outlining its key properties, a plausible synthetic strategy, predicted spectroscopic data, and potential applications. As research into novel therapeutics and materials continues to expand, the utility of such strategically functionalized aromatic compounds is likely to grow, making this and similar molecules valuable tools for scientific innovation.
References
[17] Smolecule. (2024, April 14). Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5. Retrieved from Smolecule website.
[5] Vaia. Use the four compounds shown below to answer the following questions: Why are the ortho-halo-substituted benzoic acids stronger acids than benzoic acid? Why is o-fluorobenzoic acid the weakest of the ortho-halo-substituted benzoic acids? Why do o-chlorobenzoic acid and o-bromobenzoic acid have similar pKa values? Retrieved from Vaia website.
Canadian Science Publishing. (1968). Halogen Ring Monosubstituted Benzoic Acid Hydrazides as Ligands. II. Ultraviolet Spectra and pK Determination. Canadian Journal of Chemistry, 46(16), 2625–2629.
[19] Google Patents. (1958). US2849480A - Process for the preparation of 2, 3, 6-trihydroxybenzoic acid and derivatives.
[2] Benchchem. The Versatility of 2-Amino-4-bromobenzoic Acid: A Technical Guide for Medicinal Chemistry. Retrieved from Benchchem website.
[12] PubChemLite. 3-bromo-2-fluoro-6-methyl-benzoic acid (C8H6BrFO2). Retrieved from PubChemLite website.
[20] BLDpharm. 1427433-22-4|3-Bromo-2-fluoro-6-methyl-benzoic acid. Retrieved from BLDpharm website.
[21] Google Patents. (1993). EP0570488B1 - Preparation of trisubstituted benzoic acids and intermediates.
[3] Benchchem. potential applications of 2-Fluorobenzoic acid in medicinal chemistry. Retrieved from Benchchem website.
[13] ChemicalBook. 3-Bromo-2-methylbenzoic acid synthesis. Retrieved from ChemicalBook website.
[6] MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4933.
[22] Google Patents. (2021). US20210147433A1 - Crystalline forms of (s)-1-(4-fluorophenyl)-1-(2-(4-(6-(1-methyl-1h-pyrazol-4-yl)pyrrolo[2,1-f][5][17][19]triazin-4-yl)piperazinyl)-pyrimidin-5-yl)ethan.
[16] PMC. (2025, August 22). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids.
[1] PubChem. 3-Bromo-2-fluoro-6-methyl-benzoic acid | C8H6BrFO2 | CID 83409603. Retrieved from PubChem website.
[7] PMC. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids.
[23] Guidechem. (2020, October 23). What are the applications of 4-Bromobenzoic acid?
[9] MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 27(3), 783.
[24] PubMed. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Chemosphere, 60(11), 1505-1512.
[25] PubChemLite. 3-bromo-6-fluoro-2-methylbenzoic acid (C8H6BrFO2). Retrieved from PubChemLite website.
[26] RSC Publishing. (2018). Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Organic & Biomolecular Chemistry, 16(34), 6284-6288.
[10] NIST. Benzoic acid, 3-bromo-. Retrieved from NIST WebBook.
[27] International Journal of Trend in Scientific Research and Development. (2019). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. IJTSRD, 3(4), 115-118.
Sigma-Aldrich. 2-Bromo-6-fluoro-3-methylbenzoic acid | 1359857-60-5. Retrieved from Sigma-Aldrich website.
[14] PMC. (2024). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts.
[15] YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses.
[28] Wikipedia. Ortho effect. Retrieved from Wikipedia.
[29] Google Patents. (2014). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
[30] Google Patents. (2022). US11331442B2 - Drug delivery systems and related methods.
[31] Benchchem. Application Notes and Protocols: 6-Bromo-3-methoxy-2-methylbenzoic acid in Organic Synthesis. Retrieved from Benchchem website.
[32] SpectraBase. 3-Bromo-4-methyl-benzoic acid. Retrieved from SpectraBase.
[11] SpectraBase. 3-Bromo-benzoic acid - Optional[FTIR] - Spectrum. Retrieved from SpectraBase.
[33] PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from PrepChem.com.
[34] Regulations.gov. (2021, November 17). US Patent No. 8829195.
[35] Khan Academy. How does ortho-effect work in benzoic acids? (video). Retrieved from Khan Academy.
[36] TCI Chemicals. 3-Bromo-2-methylbenzoic Acid | 76006-33-2. Retrieved from TCI Chemicals website.
[4] Semantic Scholar. (2024, September 30). Introducing bromine in the molecular structure as a good strategy to the drug design.
[18] Thermo Fisher Scientific. 3-Bromo-2-methylbenzoic acid, 97% 1 g. Retrieved from Thermo Fisher Scientific website.
[37] Federal Register. (2026, January 27). Determination of Regulatory Review Period for Purposes of Patent Extension; Symplicity Spyral Renal Denervation System.
[38] CAS Analytical Genprice Lab. Passive Diffusion Bags (PDB). Retrieved from CAS Analytical Genprice Lab website.
Application Note: Esterification Protocols for Sterically Hindered 2,6-Disubstituted Benzoic Acids
Executive Summary The esterification of 2,6-disubstituted benzoic acids (e.g., 2,6-dimethylbenzoic acid, 2,6-dichlorobenzoic acid, or mesitoic acid) presents a classic challenge in organic synthesis. Standard Fischer est...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The esterification of 2,6-disubstituted benzoic acids (e.g., 2,6-dimethylbenzoic acid, 2,6-dichlorobenzoic acid, or mesitoic acid) presents a classic challenge in organic synthesis. Standard Fischer esterification conditions often fail or proceed with negligible yields. This failure is due to the "Ortho Effect," where substituents at the 2- and 6-positions sterically block the nucleophilic attack of the alcohol on the carbonyl carbon, preventing the formation of the tetrahedral intermediate required by the standard
mechanism.
This guide details three field-proven protocols to overcome this barrier. Unlike standard methods, these protocols rely on alternative mechanistic pathways: acylium ion generation (
) , nucleophilic substitution on alkyl halides , and activated mixed anhydrides (Yamaguchi) .
Mechanistic Insight: Why Standard Methods Fail
To select the correct protocol, one must understand the failure mode of standard acid catalysis.
Standard Fischer (
): Requires the alcohol to attack the protonated carbonyl, forming a tetrahedral intermediate. In 2,6-disubstituted systems, the ortho-groups create a "steric wall," making this transition state energetically inaccessible.
The Solution (
or Bypass): We must either generate a linear, less hindered electrophile (the Acylium ion) or bypass the carbonyl attack entirely by reacting at the carboxylate oxygen.
Visualization: Steric Blockage vs. Acylium Pathway
The following diagram illustrates the divergence between the failed standard pathway and the successful Newman (Acylium) pathway.
Figure 1: Mechanistic divergence showing the blockage of the tetrahedral intermediate (Red) and the successful formation of the linear Acylium ion (Green) in strong acid.
Protocol A: Newman’s Method (Acylium Ion)
Best For: Simple alkyl esters (Methyl, Ethyl) where the substrate is acid-stable.
Mechanism:
(Acid-catalyzed, unimolecular bond cleavage).
Concept: Dissolving the hindered acid in 100% sulfuric acid generates the linear acylium ion (). This linear species is not hindered by ortho-substituents and reacts rapidly when poured into alcohol.
). Note: 98% is often insufficient; use fuming sulfuric acid (oleum) if necessary or freshly prepared 100%.
Nucleophile: Anhydrous Alcohol (Methanol or Ethanol).
Step-by-Step Protocol
Dissolution: In a round-bottom flask, dissolve the hindered benzoic acid (e.g., 10 mmol) in 100%
(10–15 mL).
Observation: The solution may turn slightly yellow/orange, indicating acylium ion formation.
Critical: Do not add alcohol yet. The formation of the acylium ion takes time and requires the absence of water.
Incubation: Stir at room temperature for 30–60 minutes.
Validation: If available, IR spectroscopy will show a shift in the carbonyl stretch to ~2200
(characteristic of ).
Quench/Esterification: Cool a separate flask containing the anhydrous alcohol (excess, e.g., 50 mL) in an ice bath (
).
Addition: Slowly pour the sulfuric acid solution into the cold alcohol with vigorous stirring.
Caution: This is highly exothermic. Add dropwise to maintain temperature control.
Workup: Pour the mixture into ice water (200 mL). Extract with Diethyl Ether or Ethyl Acetate (
mL). Wash organic layers with saturated (to remove unreacted acid) and Brine. Dry over and concentrate.
Yield Expectation: >90% for methyl/ethyl esters.
Protocol B: Cesium Carbonate Alkylation
Best For: Precious substrates, acid-sensitive compounds, and avoiding carbonyl chemistry entirely.
Mechanism:
Displacement.
Concept: Instead of attacking the hindered carbonyl, we deprotonate the carboxylic acid to form a carboxylate anion. This anion then attacks an unhindered alkyl halide. The steric bulk of the acid does not affect the reaction rate significantly because the reaction center is the alkyl halide, not the carbonyl.
) (1.5 equiv). Cesium is preferred over Potassium due to the "Cesium Effect" (higher solubility in organic solvents and looser ion pairing).
Electrophile: Alkyl Iodide (MeI, EtI) or Benzyl Bromide (1.5–2.0 equiv).
Solvent: DMF (N,N-Dimethylformamide) or NMP.
Step-by-Step Protocol
Solubilization: Dissolve the carboxylic acid (1.0 equiv) in DMF (0.2 M concentration).
Deprotonation: Add
(1.5 equiv). Stir at room temperature for 30 minutes. The mixture will be a suspension.
Alkylation: Add the Alkyl Iodide (1.5 equiv) dropwise.
Safety: Methyl Iodide is a carcinogen. Use a fume hood.
Reaction: Stir at room temperature.
Time: 2,6-disubstituted acids may require 2–4 hours.
Optimization: If the reaction is slow, heat to
.
Workup: Dilute with water (5x reaction volume) to dissolve salts. Extract with Ethyl Acetate.[1] Wash intensively with water (to remove DMF) and Brine.
Yield Expectation: 95–99% (Quantitative).
Protocol C: Yamaguchi Esterification
Best For: Coupling hindered acids with complex, secondary, or precious alcohols .
Mechanism: Mixed Anhydride formation followed by DMAP-catalyzed acyl transfer.[2][3]
Concept: The hindered acid reacts with 2,4,6-Trichlorobenzoyl Chloride (TCBC) to form a mixed anhydride. DMAP regioselectively attacks the mixed anhydride to form a reactive N-acylpyridinium species, which is then intercepted by the alcohol.[2]
Visualization: The Yamaguchi Workflow
Figure 2: The Yamaguchi protocol utilizes a mixed anhydride shuttle to overcome steric inertia.
Catalyst: DMAP (4-Dimethylaminopyridine) (1.0–2.0 equiv). Note: Stoichiometric DMAP is often required for hindered substrates, unlike catalytic amounts used in Steglich esterification.
Base: Triethylamine (
) (1.2 equiv)
Solvent: Toluene or THF (Anhydrous).
Step-by-Step Protocol
Anhydride Formation: In a dry flask under Nitrogen, dissolve the acid (1.0 equiv) and
(1.2 equiv) in THF.
Reagent Addition: Add TCBC (1.1 equiv) dropwise. Stir at room temperature for 1 hour.
Observation: A white precipitate (Triethylamine hydrochloride) will form.
Solvent Swap (Optional but Recommended): Remove THF in vacuo and replace with Toluene. Toluene often provides better thermal conditions for the next step, but THF works for many substrates.
Coupling: Add the Alcohol (1.0–1.2 equiv) and DMAP (1.5 equiv) to the reaction mixture.
Reaction: Stir at room temperature. If reaction is sluggish after 2 hours, heat to
.
Why Heat? The steric bulk of the 2,6-substituents slows the attack of DMAP. Thermal energy helps cross the activation barrier.
Workup: Dilute with Ethyl Acetate. Wash with 1N HCl (to remove DMAP and
), saturated , and Brine.
Comparative Selection Matrix
Feature
Protocol A: Newman ()
Protocol B: Cesium Alkylation
Protocol C: Yamaguchi
Primary Mechanism
Acylium Ion ()
Displacement
Mixed Anhydride
Steric Tolerance
Excellent (Linear intermediate)
Perfect (Bypasses carbonyl)
Good (Activated intermediate)
Alcohol Scope
Simple (MeOH, EtOH) only
Methyl/Ethyl/Benzyl Halides
Complex/Secondary Alcohols
Substrate Stability
Must survive 100%
Base stable
Mild conditions
Scalability
High
High
Moderate (Reagent cost)
Greenness
Low (Strong acid waste)
Moderate (DMF waste)
Moderate (Atom economy)
References
Newman, M. S. (1941). A New Method of Esterification. Journal of the American Chemical Society. [Link]
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[2] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan. [Link]
Dhimitruka, I., & SantaLucia, J. (2006).[2][3][4] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters. [Link]
Pfeffer, P. E., & Silbert, L. S. (1976). Esterification of Sterically Hindered Carboxylic Acids by Alkylation of their Carboxylate Salts. Journal of Organic Chemistry. (Validated via modern Cesium protocols: [Link])
Application Note: 3-Bromo-2-fluoro-6-methylbenzoic Acid as a Privileged Scaffold in Drug Discovery
Abstract & Strategic Value 3-Bromo-2-fluoro-6-methylbenzoic acid represents a "privileged scaffold" in modern medicinal chemistry, particularly for the design of atropisomeric kinase inhibitors and protein-protein intera...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Value
3-Bromo-2-fluoro-6-methylbenzoic acid represents a "privileged scaffold" in modern medicinal chemistry, particularly for the design of atropisomeric kinase inhibitors and protein-protein interaction modulators . Its substitution pattern offers a unique trifecta of properties:
Conformational Locking: The 2,6-disubstitution (Fluoro/Methyl) flanking the carboxylic acid creates significant steric bulk, restricting rotation around the carbonyl axis. In biaryl systems derived from this core, these groups induce axial chirality, a critical feature for increasing selectivity in targets like KRAS or BTK.
Metabolic Stability: The fluorine atom at C2 blocks a common metabolic soft spot (ortho-hydroxylation), while the C6-methyl group provides lipophilic bulk without introducing a reactive benzylic center susceptible to rapid oxidation.
Orthogonal Reactivity: The molecule possesses two distinct "handles"—a sterically hindered carboxylic acid (C1) and an activated aryl bromide (C3)—allowing for sequential, regioselective functionalization.
This guide details the protocols for overcoming the inherent steric challenges of this molecule to synthesize high-value pharmaceutical intermediates.
Chemical Profile & Handling
Property
Data
Critical Note
CAS Number
1427433-22-4
Verify isomer specifically; isomers like 2-bromo-6-fluoro-3-methyl exist.
Formula
C₈H₆BrFO₂
MW: 233.03 g/mol
Appearance
Off-white to pale yellow solid
Light sensitive; store in amber vials.
Solubility
DMSO, MeOH, DCM (moderate)
Poor solubility in water. Requires organic co-solvents for aqueous couplings.
pKa (Calc)
~2.5 - 3.0
The ortho-fluorine significantly increases acidity compared to benzoic acid (4.2).
Steric Profile
High (C1-COOH)
The COOH is "sandwiched" between F and Me. Standard amide couplings may fail.
Synthetic Workflows & Decision Logic
The primary challenge in using this intermediate is the steric shielding of the carboxylic acid. The following decision tree outlines the optimal pathways based on the desired final architecture.
Figure 1: Strategic decision tree for functionalizing 3-Bromo-2-fluoro-6-methylbenzoic acid. Path A is generally preferred to avoid catalyst poisoning by the free acid in Path B.
Detailed Experimental Protocols
Protocol A: Overcoming Steric Hindrance in Amide Coupling
Objective: To couple the sterically hindered C1-carboxylic acid with an amine (R-NH₂).
Rationale: Standard EDC/NHS coupling often fails due to the 2,6-substitution pattern blocking nucleophilic attack. Conversion to the acid chloride is the most robust method.
Activation: In a flame-dried round-bottom flask under N₂, dissolve the benzoic acid derivative in anhydrous DCM (0.2 M concentration).
Chlorination: Add catalytic DMF (critical for reaction initiation). Dropwise add SOCl₂ at 0°C.
Reflux: Warm to room temperature and then reflux at 40°C for 2-3 hours. Note: Monitor by TLC (convert an aliquot to methyl ester with MeOH to check completion).
Evaporation: Concentrate in vacuo to remove excess SOCl₂. Azeotrope with toluene (2x) to ensure complete removal of acidic traces. Result: Crude Acid Chloride (usually a yellow oil/solid).
Coupling: Redissolve the acid chloride in anhydrous DCM.
Addition: Add the Target Amine and TEA/DIPEA at 0°C. The base must be in excess to neutralize the HCl generated.
Workup: Stir at RT for 4-12 hours. Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with 1N HCl (if product is not basic) and Brine.
Objective: To install a biaryl or heteroaryl group at the C3-Bromine position.
Rationale: The C3 position is activated by the adjacent C2-Fluorine (inductive effect), facilitating oxidative addition. However, the C2-Fluorine also creates a "ortho-effect" that can destabilize the Pd-complex. Ligand selection is crucial.
Materials:
Substrate: Amide/Ester derivative from Protocol A (or free acid if protected) (1.0 equiv)
Boronic Acid/Ester: R-B(OH)₂ or R-BPin (1.2 - 1.5 equiv)
Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) OR Pd(OAc)₂/XPhos (for difficult substrates)
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for anhydrous conditions)
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
Degassing: Charge the reaction vessel with the aryl bromide substrate, boronic acid, and base. Cycle vacuum/Argon (3x) to remove O₂. Oxygen is the enemy of this reaction.
Solvent Prep: Sparge the Dioxane/Water mixture with Argon for 15 minutes before use.
Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.
Reaction: Heat to 90-100°C for 4-16 hours.
Monitoring: The bromide (SM) should disappear. If protodeboronation of the boronic acid is observed (excess Ar-H), add more boronic acid in portions.
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black.
Extraction: Wash filtrate with water and brine. Dry over Na₂SO₄.
Purification: Silica gel chromatography.
Data Verification (Typical Yields):
Coupling Partner
Catalyst System
Typical Yield
Notes
Phenylboronic Acid
Pd(dppf)Cl₂
85-95%
Standard conditions work well.
2-Pyridyl Boronate
Pd₂dba₃ / XPhos
60-75%
Unstable boronate; requires fast reaction.
Ortho-Subst. Aryl
Pd(OAc)₂ / SPhos
50-70%
Highly hindered biaryl axis formed.
Troubleshooting & Optimization
Issue: Low Yield in Amide Coupling
Root Cause: The 2,6-substituents prevent the amine from approaching the carbonyl carbon.
Solution: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) instead of SOCl₂ to generate the acid chloride under neutral conditions, or use a micro-wave reactor at 100°C with HATU.
Issue: Atropisomer Formation
Observation: The NMR spectrum shows broadened signals or double peaks.
Explanation: If you couple a bulky group at C3, the rotation around the C1-Amide bond or the C3-Biaryl bond might be slow on the NMR timescale due to the 2-F/6-Me lock.
Action: This is often a desired feature for kinase inhibitors (e.g., Sotorasib analogs). Perform High-Temperature NMR (DMSO-d6 at 80°C) to check for coalescence, confirming it is a rotamer and not an impurity.
Acid Chloride Step: SOCl₂ releases HCl and SO₂ gas. Must be performed in a well-ventilated fume hood with a caustic scrubber trap.
Fluorine NMR: Use ¹⁹F NMR for rapid purity checks. The fluorine signal is a clean singlet/multiplet that is distinct from impurities.
References
PubChem. 3-Bromo-2-fluoro-6-methylbenzoic acid (CID 83409603).[1] National Library of Medicine. Available at: [Link]
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
Google Patents.Benzenesulfonamide compounds and their use as therapeutic agents (US10745392B2). (Demonstrates similar halo-benzoic acid scaffolds in drug design).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Grignard Compatibility & Functionalization of 3-Bromo-2-fluoro-6-methyl-benzoic Acid
Part 1: Executive Strategic Analysis
The Challenge:
3-Bromo-2-fluoro-6-methyl-benzoic acid presents a "perfect storm" of conflicting reactivities for Grignard chemistry. It contains an acidic proton (pKa ~3-4), a steric blockade (6-methyl), an inductive activator (2-fluoro), and a reactive handle (3-bromo).
Treating this substrate with a standard Grignard reagent (
) without a defined strategy will result in failure via three primary failure modes:
Quenching: The carboxylic acid immediately protonates the Grignard, destroying 1 equivalent of reagent and forming an unreactive magnesium carboxylate salt.
Benzyne Formation: The 2-fluoro substituent, ortho to the acidic/metallation site, creates a risk of elimination to form a benzyne intermediate if strong bases are used at elevated temperatures.
Steric Occlusion: The 6-methyl group forces the carboxylate out of planarity (Ortho Effect), altering electronic resonance and hindering nucleophilic attack at the carbonyl.
The Solution:
We define two distinct "High-Probability" workflows based on the desired outcome.
Workflow A (Electrophilic Pathway): Transforming the acid into a ketone. Solution:Weinreb Amide Protection.
Workflow B (Nucleophilic Pathway): Functionalizing the aryl ring at the 3-Bromo position. Solution:Knochel-Hauser "Turbo" Exchange.
Part 2: Detailed Experimental Protocols
Protocol A: Synthesis of Ketones via Weinreb Amide
Use this protocol if you intend to react the carboxylic acid with an external Grignard (
) to form a ketone.
Rationale: Direct addition of Grignard to the acid yields tertiary alcohols or unreacted salts. The Weinreb amide (
-methoxy--methylamide) forms a stable 5-membered chelate intermediate that prevents over-addition, yielding a clean ketone upon hydrolysis.
Dissolve 3-Bromo-2-fluoro-6-methyl-benzoic acid in dry DCM under
.
Add DIPEA and stir for 10 min (Pre-activation/Deprotonation).
Add EDC and HOBt. Stir 15 min.
Add
-Dimethylhydroxylamine HCl. Stir at RT for 12-16 h.
Checkpoint: Monitor TLC/LCMS for disappearance of acid.
Workup: Wash with 1N HCl, sat.
, and brine. Dry over .
Step 2: Grignard Addition
Reagents: Weinreb Amide (1.0 eq),
(1.5 eq), dry THF.
Critical Parameter: Temperature must be kept below 0°C to prevent attack at the 2-fluoro position (
) or interaction with the 3-bromo site.
Cool the Weinreb amide solution in THF to -20°C .
Add
dropwise over 30 mins.
Mechanism: The
atom coordinates between the carbonyl oxygen and the methoxy oxygen, "locking" the intermediate.
Stir at 0°C for 1 hour. Do not reflux.
Quench: Pour into cold sat.
. The hydrolysis collapses the tetrahedral intermediate to release the ketone.
Protocol B: Ring Functionalization via "Turbo Grignard" Exchange
Use this protocol if you intend to turn the substrate itself into a Grignard reagent (at the 3-Br position) to attack an external electrophile.
Rationale: Standard
insertion into the C-Br bond is sluggish due to the electron-rich nature of the carboxylate salt. We utilize the Knochel-Hauser Exchange using isopropylmagnesium chloride lithium chloride complex (). This reagent performs a rapid Halogen-Metal exchange even in the presence of the carboxylate.
The "Unprotected Acid" Shortcut (Advanced):
Reference: Kopp, F., & Knochel, P. (2007). Chemical Communications.[1]
Step-by-Step:
Deprotonation: Dissolve 3-Bromo-2-fluoro-6-methyl-benzoic acid (1.0 eq) in dry THF at -20°C. Add PhMgCl (1.05 eq) or MeMgCl slowly.
Why? This sacrifices a cheap Grignard to remove the acidic proton, generating the magnesium benzoate salt.
Exchange: Cool the mixture to -20°C . Add
(1.1 eq) dropwise.
Why? The LiCl breaks oligomeric aggregates, increasing the kinetic activity of the Mg. The exchange (
) occurs selectively at the 3-position, driven by the formation of the thermodynamically more stable aryl Grignard.
Safety Note: The 2-fluoro group stabilizes the adjacent metallated carbon via the inductive effect, but temperature control is vital to prevent benzyne elimination.
Reaction: Stir at -20°C for 30-60 mins.
Quench: Add the external electrophile (e.g., Aldehyde,
, Iodine) at -20°C.
Warm: Allow to warm to RT slowly over 2 hours.
Part 3: Visualization & Data
Decision Logic for Substrate Handling
Figure 1: Strategic decision tree for selecting the correct Grignard protocol based on synthetic intent.
Reagent Compatibility Table
Component
Role in Reaction
Risk Factor
Mitigation Strategy
-COOH
Acidic Proton
Consumes 1 eq of Grignard; forms insoluble salt.
Path A: Convert to Amide.[2] Path B: Sacrificial deprotonation with PhMgCl.
2-Fluoro
Inductive Group
Risk of or Benzyne formation.
Keep T < 0°C. Avoid HMPA or highly polar cosolvents that promote elimination.
Use Weinreb amide to pull electrophile in; extended reaction times may be needed.
Part 4: References
Knochel, P., et al. (2007). Halogen–magnesium exchange on unprotected aromatic and heteroaromatic carboxylic acids.[1] Chemical Communications.[1]
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters.
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.
PubChem. (2025).[4][5] Compound Summary: 3-Bromo-2-fluoro-6-methylbenzoic acid.[6] National Library of Medicine.
Application Note: A Scalable Process for the Synthesis of 3-Bromo-2-fluoro-6-methyl-benzoic acid
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to a scalable and highly regioselective synthesis of 3-Bromo-2-fluoro-6-methyl-benzoic acid.
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to a scalable and highly regioselective synthesis of 3-Bromo-2-fluoro-6-methyl-benzoic acid. The presented strategy leverages a Directed ortho-Metalation (DoM) approach, which offers significant advantages over classical electrophilic bromination by ensuring precise installation of the bromine atom at the C3 position. This protocol is designed to be a self-validating system, detailing the underlying chemical principles, step-by-step experimental procedures, safety protocols, and analytical validation methods. The information herein is intended to enable researchers to confidently reproduce and scale this process for applications in medicinal chemistry and materials science.
Synthetic Strategy and Rationale
The synthesis of polysubstituted aromatic compounds requires a robust strategy that guarantees high regioselectivity to avoid the formation of difficult-to-separate isomeric byproducts. For the target molecule, 3-Bromo-2-fluoro-6-methyl-benzoic acid, the key challenge is the selective bromination at the C3 position.
Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the C-Br bond, identifying the commercially available 2-fluoro-6-methylbenzoic acid as the immediate precursor. This starting material is a known building block for pharmacologically active molecules, such as the approved drug Avacopan.[1]
Caption: Scalable workflow for the synthesis of 3-Bromo-2-fluoro-6-methyl-benzoic acid.
Step 1: Directed ortho-Metalation and Bromination
This protocol is based on established procedures for the DoM of substituted benzoic acids.
[2]
Caption: Key chemical transformation via Directed ortho-Metalation.
Protocol:
Reactor Setup: To a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 2-fluoro-6-methylbenzoic acid (1.0 eq).
Dissolution: Add anhydrous tetrahydrofuran (THF, approx. 10 mL per 1 g of starting material) to the flask and stir until all solids are dissolved.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to prevent side reactions.
Ligand Addition: Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.2 eq) to the cooled solution. TMEDA breaks down the oligomeric structure of n-BuLi, increasing its reactivity.
[3]5. Metalation: Slowly add n-butyllithium (n-BuLi, 2.2 eq, typically 2.5 M in hexanes) dropwise via the dropping funnel. Ensure the internal temperature does not rise above -70 °C. The first equivalent of n-BuLi deprotonates the carboxylic acid, while the second deprotonates the C3 position. A distinct color change often indicates the formation of the dianion.
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.
Bromination: Add a solution of 1,2-dibromoethane (1.2 eq) in anhydrous THF dropwise to the reaction mixture, again maintaining the temperature below -70 °C. 1,2-dibromoethane serves as a safe and effective source of electrophilic bromine.
Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
Step 2: Aqueous Work-up and Isolation
Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). This protonates the carboxylate and neutralizes any remaining base.
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).
Washing: Combine the organic layers and wash sequentially with water (1x) and saturated sodium chloride solution (brine, 1x) to remove water-soluble impurities.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
Step 3: Purification via Recrystallization
Recrystallization is an effective and scalable method for purifying solid benzoic acid derivatives.
[4]
Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent system, such as an ethanol/water or toluene/heptane mixture.
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum to a constant weight.
Data Summary and Characterization
Table 1: Reagent and Reaction Parameters (Illustrative 10 g Scale)
Reagent
MW ( g/mol )
Equivalents
Amount
Volume
2-Fluoro-6-methylbenzoic acid
154.14
1.0
10.0 g
-
Anhydrous THF
72.11
-
-
~120 mL
TMEDA
116.24
2.2
16.8 g
22.0 mL
n-Butyllithium (2.5 M)
64.06
2.2
9.1 g
57.2 mL
1,2-Dibromoethane
187.86
1.2
14.6 g
6.7 mL
Table 2: Expected Yield and Purity
Parameter
Target Value
Method
Appearance
White to off-white solid
Visual
Yield
> 85%
Gravimetric
Purity
> 98%
HPLC
Melting Point
TBD
Melting Point Apparatus
Analytical Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques:
¹H NMR & ¹³C NMR: To confirm the chemical structure and regiochemistry.
LC-MS: To confirm the molecular weight (Expected [M-H]⁻: 230.95).
[5]* HPLC: To determine the purity of the final product.
Process Safety and Hazard Analysis
Safe handling of all reagents is critical for a successful and scalable process. All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
Table 3: Hazard Analysis of Key Reagents and Product
Substance
CAS Number
Key Hazards
Handling Precautions
n-Butyllithium
109-72-8
Pyrophoric, water-reactive, causes severe skin burns and eye damage.
Handle under an inert atmosphere (N₂ or Ar). Use syringes or cannulas for transfer. Have a Class D fire extinguisher nearby.
Anhydrous THF
109-99-9
Highly flammable liquid and vapor. May form explosive peroxides.
Store away from heat and ignition sources. Test for peroxides before use if stored for extended periods.
1,2-Dibromoethane
106-93-4
Toxic if swallowed or inhaled. Suspected of causing cancer.
Handle in a closed system or with high-efficiency ventilation. Avoid all direct contact.
3-Bromo-2-fluoro-6-methyl-benzoic acid
1427433-22-4
Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. [5]
Avoid generating dust. Use appropriate PPE, including gloves, lab coat, and safety glasses. [5]
Troubleshooting Guide
Table 4: Potential Issues and Recommended Solutions
Issue
Probable Cause
Recommended Solution
Low or No Yield
Reagents (especially THF) were not anhydrous.
Ensure all glassware is flame-dried and reagents are properly dried. Use freshly opened anhydrous solvents.
n-BuLi has degraded.
Titrate the n-BuLi solution before use to determine its exact molarity.
Incomplete Reaction
Insufficient amount of n-BuLi.
Increase the equivalents of n-BuLi slightly (e.g., to 2.3 eq).
Reaction time for metalation was too short.
Extend the stirring time at -78 °C to 1.5-2 hours.
Formation of Isomers
Temperature was not kept low enough, allowing for lithium-halogen exchange or other side reactions.
Strictly maintain the reaction temperature below -70 °C during all additions.
Difficult Purification
Incomplete quenching or washing.
Ensure the reaction is fully quenched to an acidic pH and perform all aqueous washes as described.
References
BenchChem. (n.d.). Common side reactions in the synthesis of substituted benzoic acids.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83409603, 3-Bromo-2-fluoro-6-methyl-benzoic acid.
Google Patents. (n.d.). Purification of benzoic acid and its derivatives.
Ossila. (n.d.). 2-Fluoro-6-methylbenzoic acid.
Snieckus, V. (1990). Directed ortho metalation.
Fisher Scientific. (2016). Safety Data Sheet: 4-Bromo-2-methylbenzoic acid.
University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from University of Rochester, Department of Chemistry website.
Welch, S. C., & Rao, A. S. C. P. (1978). Regiospecific syntheses of aromatic compounds. ortho-Lithiation of 2-fluoro- and 2-chloro-N,N-dimethylbenzamides. The Journal of Organic Chemistry, 43(10), 1957-1961.
Wikipedia. (n.d.). Directed ortho metalation.
Quora. (2024). What is the process for extracting benzoic acid from an unknown compound using acids and bases?
Apollo Scientific. (n.d.). Safety Data Sheet: Methyl 4-bromo-2-fluoro-6-hydroxybenzoate.
Mortier, J. (n.d.). Directed Ortho Metalation.
Mortier, J., et al. (2016). Uncatalyzed CO2Li-Mediated SNAr Reaction of Unprotected Benzoic Acids via Silicon Trickery. Australian Journal of Chemistry, 69(3), 307-313.
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2016). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 7(2), 1433-1438.
Myers, A. (n.d.). Directed Ortho Metalation. Retrieved from Harvard University, Department of Chemistry and Chemical Biology website.
Bridges, A. J., Lee, A., Maduakor, E. C., & Schwartz, C. E. (1992). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Tetrahedron Letters, 33(49), 7495-7498.
Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes. Tetrahedron Letters, 37(35), 6237-6240.
CymitQuimica. (n.d.). CAS 90259-27-1: 2-Fluoro-6-methylbenzoic acid.
BenchChem. (n.d.). Comparative analysis of different synthetic routes to 6-Bromo-3-methoxy-2-methylbenzoic acid.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Ticket ID: #BFM-2024-STERIC
Subject: Overcoming steric and electronic barriers in 3-Bromo-2-fluoro-6-methyl-benzoic acid scaffolds.
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The "Ortho-Ortho" Challenge
You are likely encountering low yields or stalled reactions with 3-Bromo-2-fluoro-6-methyl-benzoic acid .[1] This is not a failure of your technique; it is a structural inevitability.
The 2,6-disubstitution pattern (Fluoro and Methyl) creates a "steric cone" around the carboxylic acid. This forces the carbonyl group out of planarity with the aromatic ring, breaking conjugation and physically blocking the approach of nucleophiles. Furthermore, the 3-Bromo position, while less hindered, requires specific catalytic systems to overcome the electronic deactivation caused by the adjacent Fluorine.[1]
This guide provides field-proven protocols to bypass these specific barriers.
Module 1: The Carboxyl Group (Esterification & Amidation)
Problem: Standard Fischer esterification (H₂SO₄/MeOH) or EDC/NHS coupling fails or proceeds with <10% yield.
Root Cause: The tetrahedral intermediate required for nucleophilic acyl substitution is energetically unfavorable due to A-strain (Allylic strain) caused by the 2-F and 6-Me groups.
The Solution: The Acyl Chloride Route
You must convert the acid to its most reactive form—the acyl chloride—using Oxalyl Chloride. Thionyl chloride (
) is a viable alternative but often requires heat, which risks decarboxylation in this specific substrate.[1]
Protocol: High-Yield Activation
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
Solvent: Suspend 1.0 eq of 3-Bromo-2-fluoro-6-methyl-benzoic acid in anhydrous Dichloromethane (DCM). Do not use THF; it can polymerize with strong acid chlorides.
Catalyst (Critical): Add DMF (Dimethylformamide) (2-3 drops per gram of substrate).
Mechanism:[2][3][4][5][6][7][8][9][10] DMF reacts with Oxalyl Chloride to form the active Vilsmeier-Haack reagent, which is small enough to penetrate the steric shield.
Reagent: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Look for the cessation of gas evolution (
+ ).
Workup: Concentrate in vacuo to remove excess oxalyl chloride.
Note: Do not purify on silica. Use the crude acid chloride immediately.
Subsequent Coupling (Amide/Ester)
For Amides: Dissolve crude acid chloride in DCM. Add Amine (1.1 eq) and DIPEA (3.0 eq) at 0°C.
For Esters: Dissolve crude acid chloride in the target Alcohol (excess) or DCM/Alcohol mix with Pyridine (2.0 eq).
Decision Logic: Choosing the Right Path
Figure 1: Decision matrix for functionalizing the sterically hindered carboxyl group.
Module 2: The Aryl Bromide (Suzuki-Miyaura Coupling)
Problem: Low conversion or homocoupling during cross-coupling reactions.
Root Cause: The 2-Fluoro group exerts an electronic "ortho-effect," and the bulky 6-methyl group prevents optimal palladium pre-catalyst coordination. Standard
is too bulky and not active enough.
The Solution: Buchwald Pre-Catalysts
You need a ligand system that is electron-rich (to facilitate oxidative addition across the C-Br bond) and bulky (to force reductive elimination), but the catalyst itself must be active enough to engage the crowded substrate.
Temperature: 60°C - 80°C. (Do not exceed 100°C to avoid decarboxylation).
Troubleshooting Table: Suzuki Coupling
Symptom
Probable Cause
Corrective Action
No Reaction (Starting Material Recovered)
Oxidative addition failed.
Switch to SPhos Pd G2 . The SPhos ligand is smaller than XPhos and better for ortho-substituted halides.
Protodehalogenation (Br replaced by H)
-hydride elimination or moisture.
Ensure anhydrous conditions if not using water as cosolvent. Increase catalyst loading to 5 mol%.
Decarboxylation (Loss of COOH)
Temperature too high.
Lower temp to 60°C. If problem persists, esterify the acid before coupling.
Module 3: The Aryl Fluoride (Nucleophilic Aromatic Substitution)
Problem: Can we displace the Fluorine (Position 2) instead of the Bromine?
Analysis:
Pros: Fluorine is an excellent leaving group for
due to the high polarization of the C-F bond.
Cons: The ring requires Electron Withdrawing Groups (EWG) to stabilize the Meisenheimer complex.
The -COOH is an EWG (Good).
The -Me is an Electron Donating Group (Bad).
The -Br is weakly deactivating (Neutral/Good).
Verdict:
is possible but difficult .[5] It requires a strong nucleophile and heat.
Protocol for (Displacing Fluorine)
Substrate: Convert -COOH to an Ester or Amide first.[3] The carboxylate anion (
) is electron-donating and will kill the reaction. The Ester/Amide is EWG.
Nucleophile: Primary amines or thiols.
Base: DIPEA or
in DMSO.
Temp: 100°C+.
FAQ: Frequently Asked Questions
Q: Can I use HATU or PyBOP for amide coupling?A: Generally, no .[1] While HATU is excellent, the 2,6-steric bulk prevents the amine from attacking the active ester intermediate. The reaction often stalls at the active ester stage. The Acid Chloride route is the only robust method for this specific scaffold.
Q: Is the 3-Bromo position stable to Lithium-Halogen exchange?A:Use with Caution. Adding n-BuLi will likely deprotonate the carboxylic acid first (requiring 2 equivalents). Furthermore, the 2-Fluoro group makes the ring susceptible to "Benzyne" formation via elimination of LiF. If you need to lithiate, use iPrMgCl[1]·LiCl (Turbo Grignard) at -78°C, which is milder and less prone to benzyne formation.[1]
Q: Why did my product lose the carboxylic acid group?A: You likely experienced Protodecarboxylation . 2,6-disubstituted benzoic acids are prone to losing
upon heating, especially in the presence of Pd or Cu catalysts.
Fix: Perform couplings on the methyl ester, not the free acid. Hydrolyze the ester at the very end using LiOH/THF/H2O.
References & Grounding
Steric Hindrance in Benzoate Reactions:
Goossen, L. J., et al.[1] "Protodecarboxylation of 2,6-disubstituted benzoic acids."[1] J. Org.[1][11] Chem. This work details the thermal instability of these specific scaffolds.
Source:
Acid Chloride Activation (Vilsmeier-Haack):
Clayden, J.[1] "Organic Chemistry."[5][6][7][11][12] Chapter on Acyl Substitution. The mechanism of DMF catalysis in oxalyl chloride reactions is the industry standard for hindered acids.
Source:
Suzuki Coupling of Hindered Substrates:
Martin, R., & Buchwald, S. L.[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Acc.[6][7] Chem. Res. 2008.
Source:
Nucleophilic Aromatic Substitution (
):
Bunnett, J. F.[1] "Mechanism and reactivity in aromatic nucleophilic substitution."[5][8] Fluorine is the fastest leaving group in
despite the strong bond, due to the rate-determining step being nucleophilic attack, not bond breaking.
Technical Guide: Purification of 3-Bromo-2-fluoro-6-methylbenzoic Acid
This guide serves as a technical support resource for the purification of 3-Bromo-2-fluoro-6-methylbenzoic acid (CAS: 1427433-22-4) .[1] The protocols below are designed to address the specific physicochemical challenges...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support resource for the purification of 3-Bromo-2-fluoro-6-methylbenzoic acid (CAS: 1427433-22-4) .[1] The protocols below are designed to address the specific physicochemical challenges posed by the tris-substituted benzene ring, particularly the separation of regioisomers and the removal of unreacted precursors.
[1]
Executive Summary & Impurity Profiling
Compound: 3-Bromo-2-fluoro-6-methylbenzoic acid
Target Application: Intermediate for KRAS G12C inhibitors and other small molecule therapeutics.[1]
Critical Challenge: Regioisomer separation.
The synthesis of this compound typically involves the bromination of 2-fluoro-6-methylbenzoic acid or the lithiation/carboxylation of a brominated precursor.[1] The primary purification challenge is distinguishing the target molecule from its regioisomers , specifically the 5-bromo derivative.
The Isomer Problem
In electrophilic bromination, the directing effects of the substituents create a competitive landscape:
Fluorine (C2): Strong ortho/para director. Directs to C3 (ortho) and C5 (para).
Methyl (C6): Weak ortho/para director. Directs to C5 (ortho) and C3 (para).
Carboxyl (C1): Meta director. Directs to C3 and C5 .
Both C3 (Target) and C5 (Impurity) are electronically activated. The 5-bromo isomer is the most persistent impurity because the C5 position is sterically less hindered (adjacent to a methyl group) compared to C3 (adjacent to the fluorine atom and the carboxyl group).
Primary Purification Workflow: The "Acid-Base Swing"[1]
Before attempting recrystallization, you must remove non-acidic impurities (unreacted starting halides, bromination catalysts). This protocol utilizes the acidity of the carboxylic acid (pKa ~2.5–3.0 due to the ortho-fluoro effect) to separate it from neutral organics.
If the 5-bromo isomer persists (>5% by HPLC), recrystallization is required. The 5-bromo isomer (para-substitution relationship between F and Br) typically packs more efficiently and has lower solubility than the 3-bromo target.[1]
Protocol B: Solvent Screening & Crystallization
Recommended Solvent Systems:
Solvent System
Ratio (v/v)
Mechanism
Best For
Toluene / Heptane
1:3
Temperature-dependent solubility
Removing highly polar tars
Ethanol / Water
1:1 to 1:2
Polarity exclusion
Separating isomers (Target is more soluble)
| Acetic Acid / Water | 3:1 | Hydrogen bond disruption | High-purity final polish |[1]
Procedure (Ethanol/Water):
Suspend the crude acid in minimal Ethanol at 70°C.
Add Ethanol dropwise until fully dissolved.
Remove from heat.[1][4] Add warm Water dropwise until a faint turbidity persists.
Add 1 drop of Ethanol to clear the solution.
Slow Cooling: Wrap the flask in foil/towel to cool to room temperature over 2 hours.
Refrigeration: Hold at 4°C for 12 hours.
Filtration: Wash crystals with cold 20% EtOH/Water.
Senior Scientist Insight:
"If your product 'oils out' (forms a liquid blob instead of crystals), your solvent mixture is too polar or the temperature dropped too fast. Re-dissolve by heating and add 10% more Ethanol, then seed the solution with a pure crystal if available."
For difficult separations where isomers co-crystallize, Flash Chromatography is the "nuclear option."
Stationary Phase: C18 Reverse Phase (Preferred) or Silica Gel.
Mobile Phase Modifiers: 0.1% Formic Acid (Essential to suppress ionization of the carboxylic acid, keeping it in the neutral, sticky form).
Q1: My HPLC shows two peaks with identical mass (LC-MS). Which is my product?
A: These are the regioisomers.
3-Bromo (Target): Typically elutes earlier on C18 columns compared to the 5-bromo isomer due to the "ortho effect" (internal H-bonding between COOH and F/Br reduces polarity slightly less than the exposed para-substituent).[1]
Validation: You must use 1H NMR to distinguish them.
3-Bromo: The aromatic proton at C4 and C5 will show a characteristic coupling pattern (doublet of doublets).[1]
5-Bromo: The proton at C4 is isolated between Br and F (singlet or small coupling), and C3 is isolated.
Q2: The product is colored (yellow/orange) even after recrystallization.
A: This indicates trace bromination byproducts (poly-brominated species).[1]
Fix: Perform a Charcoal Treatment .[1][4] Dissolve the acid in hot Ethanol, add Activated Carbon (5 wt%), stir for 15 mins, and filter through Celite while hot. Then proceed with crystallization.[1][4][5]
Q3: Yield is low after Acid-Base extraction.
A: The pKa of this acid is lower than benzoic acid due to the ortho-fluorine.[1]
Fix: Ensure the pH is driven down to 1.0 . A pH of 3-4 might leave significant product in solution.[1] Use conc. HCl for the final drop if volume is a concern.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83409603, 3-Bromo-2-fluoro-6-methylbenzoic acid. Retrieved from [Link]
Waters Corporation. (2020). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
Google Patents. (2014). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid (Analogous Chemistry).[1] Retrieved from
Technical Support Center: Solving Decarboxylation Issues with 3-Bromo-2-fluoro-6-methyl-benzoic acid
Welcome to the technical support center for the decarboxylation of 3-Bromo-2-fluoro-6-methyl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the decarboxylation of 3-Bromo-2-fluoro-6-methyl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. As Senior Application Scientists, we have synthesized the latest technical knowledge and field-proven insights to help you overcome challenges in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the decarboxylation of 3-Bromo-2-fluoro-6-methyl-benzoic acid. The solutions provided are based on established principles of organic chemistry and catalytic processes.
Issue 1: Reaction Not Initiating or Sluggish Conversion
Question: I have set up my decarboxylation reaction with 3-Bromo-2-fluoro-6-methyl-benzoic acid, but I am observing no or very slow conversion to the desired product, 1-Bromo-2-fluoro-3-methylbenzene. What are the likely causes and how can I resolve this?
Answer:
The lack of reactivity in the decarboxylation of 3-Bromo-2-fluoro-6-methyl-benzoic acid can often be attributed to several factors, primarily related to the stability of the aromatic ring and the reaction conditions. The presence of an electron-withdrawing fluorine atom ortho to the carboxylic acid can influence the reaction rate.
Potential Causes and Solutions:
Insufficient Temperature: Thermal decarboxylation of aromatic carboxylic acids often requires high temperatures, sometimes exceeding 200°C, to overcome the activation energy barrier.[1][2][3] The stability of the C-C bond between the aromatic ring and the carboxyl group is significant.
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress at each new temperature point using a suitable analytical technique like TLC, GC-MS, or ¹H NMR. Be mindful that excessively high temperatures can lead to side product formation and decomposition.[2][3]
Inappropriate Catalyst System: While thermal decarboxylation is possible, it is often inefficient for substituted benzoic acids. Metal-catalyzed decarboxylation, particularly with copper or silver salts, can significantly lower the activation energy.[1][4] The choice of catalyst is crucial, especially for ortho-substituted substrates.
Solution: Introduce a suitable catalyst system. Copper-based catalysts, such as copper(I) oxide (Cu₂O) or copper carbonate (CuCO₃), in combination with a high-boiling point solvent like quinoline or DMSO, are effective for the decarboxylation of ortho-substituted benzoic acids.[1][4] Silver catalysts, such as silver carbonate (Ag₂CO₃), have also been shown to be effective, often under milder conditions.[1]
Solvent Effects: The choice of solvent can dramatically impact the reaction rate. Protic solvents may interfere with certain catalytic cycles, while very nonpolar solvents may not effectively solvate the reaction intermediates.
Solution: Employ a high-boiling point, polar aprotic solvent such as DMSO, DMF, or NMP. These solvents can facilitate the dissolution of the substrate and catalyst and can help to mediate the required electronic transitions in the reaction mechanism.
Heat the reaction mixture to 180-220°C under an inert atmosphere (e.g., Nitrogen or Argon).
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with an acidic aqueous solution (e.g., 1M HCl) to remove the quinoline.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Issue 2: Low Yield of the Decarboxylated Product
Question: My decarboxylation reaction is proceeding, but the yield of 1-Bromo-2-fluoro-3-methylbenzene is consistently low. How can I optimize the reaction to improve the yield?
Answer:
Low yields can stem from incomplete conversion, product degradation, or the formation of side products. Optimizing the reaction parameters is key to maximizing the yield.
Potential Causes and Solutions:
Sub-optimal Reaction Time and Temperature: The reaction may not be reaching completion, or the product may be degrading under prolonged heating.
Solution: Conduct a time-course study to determine the optimal reaction time at a given temperature. Analyze aliquots of the reaction mixture at regular intervals to find the point of maximum product formation before significant degradation occurs.
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.
Solution: Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the catalyst. In some cases, the addition of a co-catalyst or ligand, such as 1,10-phenanthroline for copper-catalyzed reactions, can stabilize the active catalytic species and improve turnover.[5]
Formation of Side Products: The reaction conditions may be promoting side reactions, such as protodehalogenation (loss of bromine) or intermolecular coupling reactions.
Solution: Modifying the catalyst system can sometimes suppress side reactions. For instance, silver-catalyzed decarboxylations can sometimes be cleaner and require lower temperatures than their copper-catalyzed counterparts.[1] Additionally, ensuring the absence of water and oxygen can minimize undesired pathways.
Parameter
Condition A (Thermal)
Condition B (Cu-catalyzed)
Condition C (Ag-catalyzed)
Catalyst
None
Cu₂O (10 mol%)
Ag₂CO₃ (10 mol%)
Solvent
Quinoline
DMSO
DMSO
Temperature
220-250°C
160-190°C
120-150°C
Typical Yield
Low to Moderate
Moderate to High
High
Notes
High risk of side products
Good for many substituted benzoic acids
Often milder conditions
Issue 3: Formation of Unidentified Side Products
Question: I am observing significant formation of side products in my decarboxylation reaction, complicating purification and reducing the yield of my target molecule. What are these side products likely to be, and how can I prevent their formation?
Answer:
The formation of side products in decarboxylation reactions, especially at high temperatures, is a common issue. The specific side products will depend on the reaction conditions and the substrate.
Potential Side Reactions and Prevention Strategies:
Protodehalogenation: Loss of the bromine substituent to yield 2-fluoro-3-methylbenzene. This can be promoted by trace acids or radical mechanisms at high temperatures.
Prevention: Lowering the reaction temperature by using a more efficient catalyst system is the most effective strategy. The use of a non-protic solvent is also recommended.
Coupling Reactions: Aryl radicals or organometallic intermediates can couple to form biaryl compounds.
Prevention: Running the reaction at a lower concentration (higher dilution) can disfavor bimolecular coupling reactions. Again, a more active, lower-temperature catalyst can mitigate the formation of radical intermediates that lead to coupling.
Reaction with Solvent: At high temperatures, the solvent itself can sometimes react with the substrate or intermediates.
Prevention: Choose a highly stable solvent for the reaction. If solvent reactivity is suspected, screen alternative high-boiling point solvents.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism for the decarboxylation of 3-Bromo-2-fluoro-6-methyl-benzoic acid?
The decarboxylation of 3-Bromo-2-fluoro-6-methyl-benzoic acid, particularly when catalyzed by a transition metal like copper or silver, likely proceeds through the formation of a metal carboxylate intermediate. The ortho-fluoro and ortho-methyl groups can influence the stability of this intermediate and the subsequent C-C bond cleavage. A plausible mechanism for a copper-catalyzed reaction involves the formation of a cuprous benzoate, which then undergoes decarboxylation to form an aryl-copper species, followed by protonolysis to yield the final product.
Caption: Proposed catalytic cycle for copper-catalyzed decarboxylation.
Q2: How do the substituents (Br, F, Me) on the aromatic ring affect the decarboxylation reaction?
The electronic and steric effects of the substituents play a significant role:
2-Fluoro group: As a strongly electron-withdrawing group, the fluorine atom can stabilize the carboxylate anion but may make the C-C bond cleavage more difficult in some mechanistic pathways. Its presence ortho to the carboxyl group is known to be a key factor in many metal-catalyzed decarboxylation reactions.
6-Methyl group: This ortho-methyl group provides steric hindrance around the carboxylic acid, which could potentially influence the rate of reaction. Electronically, it is a weak electron-donating group.
3-Bromo group: This meta-bromo group is electron-withdrawing and is less likely to have a direct electronic influence on the decarboxylation compared to the ortho substituents.
Q3: What analytical techniques are recommended for monitoring the progress of this reaction?
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product.
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for quantitative analysis and for identifying the product and any volatile side products.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can be used to monitor the reaction by observing the disappearance of the carboxylic acid proton and the appearance of new aromatic signals corresponding to the product.
Q4: Are there any specific safety precautions I should take when running this reaction at high temperatures?
Yes, safety is paramount:
High Temperatures: Always use a heating mantle with a temperature controller and a sand bath for even heat distribution. Never heat a closed system. Ensure your glassware is free of cracks and stars.
High-Boiling Point Solvents: Solvents like quinoline and DMSO have high boiling points and can cause severe burns. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including heat-resistant gloves, safety glasses, and a lab coat.
Pressure: Be aware of potential pressure buildup, especially if the reaction generates a significant amount of CO₂ gas. Ensure the system is properly vented.
Caption: General troubleshooting workflow for decarboxylation.
References
Quora. (2016, July 27). What is the reaction mechanism of decarboxylation of aromatic compounds? Retrieved from [Link]
Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (2026, February 13). OSTI.GOV. Retrieved from [Link]
Song, H. T., Ding, W., Zhou, Q. Q., Liu, J., Lu, L. Q., & Xiao, W. J. (2016). A photocatalytic approach for the direct decarboxylative synthesis of enamides. The Journal of Organic Chemistry, 81(15), 7250-7255.
Panda, S. R., Dadhaniya, F. K., & Mishra, V. O. (2024). Protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate (CuCO3). International Journal of Biology, Pharmacy and Allied Sciences, 13(12), 6402-6414.
Wang, D., & Martin, R. (2017). Decarboxylative Hydroxylation of Benzoic Acids.
Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]
Google Patents. (n.d.). US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds.
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
Cornella, J., Sanchez, C., Banawa, D., & Larrosa, I. (2009). Silver-catalysed protodecarboxylation of ortho-substituted benzoic acids.
ACS Publications. (2021, November 19). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. Retrieved from [Link]
National Institutes of Health. (n.d.). Single Electron Activation of Aryl Carboxylic Acids. Retrieved from [Link]
ACS Publications. (2025, September 10). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Retrieved from [Link]
eScholarship.org. (2022, December 6). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Retrieved from [Link]
Weedmaps. (2026, February 22). The Ultimate Guide to Decarboxylation: How to Decarb Weed. Retrieved from [Link]
Magical Brands. (n.d.). Advanced Decarboxylation Techniques for Premium Results. Retrieved from [Link]
Wiley Online Library. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]
Chemistry LibreTexts. (2022, July 20). 13.2: Decarboxylation. Retrieved from [Link]
Root Sciences. (2026, January 8). Decarboxylation 101: Your Complete Guide to Decarbing Cannabis. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Protodecarboxylation of benzoic acids under radical conditions Supporting Information. Retrieved from [Link]
PubChem. (n.d.). 3-Bromo-2-fluoro-6-methyl-benzoic acid. Retrieved from [Link]
PubChemLite. (n.d.). 3-bromo-2-fluoro-6-methyl-benzoic acid (C8H6BrFO2). Retrieved from [Link]
Academia.edu. (n.d.). (PDF) Density functional theory study of benzoic acid decarboxylation. Retrieved from [Link]
Royal Society of Chemistry. (2022, April 30). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Retrieved from [Link]
ResearchGate. (n.d.). Mechanisms of decarboxylation of ortho-substituted benzoic acids | Request PDF. Retrieved from [Link]
Technical Support Center: HPLC Separation of Bromo-Fluoro-Benzoic Acid Isomers
Status: Active Last Updated: February 25, 2026 Support Tier: Level 3 (Senior Application Scientist)[1] Welcome to the Method Development Portal You have reached the advanced support hub for halogenated aromatic acid sepa...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Last Updated: February 25, 2026
Support Tier: Level 3 (Senior Application Scientist)[1]
Welcome to the Method Development Portal
You have reached the advanced support hub for halogenated aromatic acid separations. The separation of Bromo-Fluoro-Benzoic Acid (BFBA) isomers (e.g., 2-bromo-4-fluorobenzoic acid vs. 2-bromo-5-fluorobenzoic acid) presents a unique chromatographic challenge.[1] Because these isomers share identical molecular weights and nearly identical hydrophobicities (
), standard C18 chemistries often fail to provide baseline resolution.
This guide moves beyond generic "try a slower gradient" advice. We focus on exploiting shape selectivity and electrostatic interactions specific to halogenated aromatics.[1]
Module 1: Method Development Strategy
The Core Problem: Why C18 Fails
Standard Alkyl (C18/C8) columns rely almost exclusively on hydrophobic subtraction.[1] BFBA isomers differ only in the position of the halogen atoms. The hydrophobic surface area variance between a meta-fluoro and para-fluoro substitution is often insufficient for thermodynamic discrimination on a C18 surface.[1]
Recommendation: Switch from C18 to a Pentafluorophenyl (PFP) stationary phase.
Mechanism: The PFP ring is electron-deficient (Lewis acid) due to the five fluorine atoms.[1] The BFBA analytes are electron-rich aromatic rings (Lewis bases).[1] This creates a "charge-transfer" interaction.[1]
Selectivity (
): PFP phases can distinguish between isomers based on the steric accessibility of the aromatic ring, which varies significantly between ortho, meta, and para substitutions.
Decision Matrix: Column Selection
Figure 1: Decision tree for selecting the optimal stationary phase for halogenated isomers. Note the preference for PFP chemistry.
Module 2: Standard Operating Procedure (SOP)
Use this starting protocol. It is designed to be "self-validating"—if the system suitability fails, the specific failure mode will point to the root cause.
Mobile Phase Chemistry
Benzoic acids are weak acids (
).[1] You must suppress ionization to ensure the analyte is in its neutral (protonated) form.
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.[1]7) or 20mM Phosphate Buffer (pH 2.5).[1]
-electrons (triple bond) which can interfere with the interaction between the analyte and the PFP column.[1] MeOH is "quieter" electronically, maximizing the column's selectivity.
Gradient Profile (Generic Start)
Column: PFP (e.g., Supelco Ascentis Express F5 or Agilent Poroshell 120 PFP), 150 x 4.6 mm, 2.7 µm.
): < 1.3 (If > 1.3, pH is likely too close to ).[1]
Module 3: Troubleshooting Guide
Issue 1: Peak Tailing or Split Peaks
Symptom: The peaks are asymmetrical (
) or show a "shoulder."[1]
Root Cause: "pH Wobble."[1] The operating pH is too close to the of the BFBA (approx 3.8).
Mechanism: If pH
, 50% of the molecule is neutral (retained) and 50% is ionized (unretained). As the molecule travels down the column, it constantly shifts between states, causing band broadening.
Fix: Lower the pH of Mobile Phase A to < 2.5 .
Action: Switch from 0.1% Formic Acid to 0.1% Trifluoroacetic Acid (TFA) or 20mM Phosphate buffer pH 2.3.[1]
Issue 2: Critical Pair Co-elution
Symptom: Two isomers elute as a single peak or a "snowman" peak.[1]
Root Cause: Insufficient Selectivity (
).[1]
Fix: Change the "shape selectivity" parameters.
Switch Solvent: If using ACN, switch to Methanol.
Lower Temperature: Reduce column oven from 35°C to 20°C.
Why?
interactions are exothermic.[1] Lower temperatures strengthen the interaction, often increasing resolution between isomers.
Troubleshooting Logic Flow
Figure 2: Step-by-step troubleshooting workflow for resolution issues.
Frequently Asked Questions (FAQs)
Q: Can I use a standard C18 column if I just make the gradient very flat?A: Generally, no.[1] While a flat gradient increases efficiency (
), it does not change selectivity (). If (identical interaction energy), no amount of efficiency will separate the peaks. You need the PFP chemistry to change the value [1].
Q: Why do my retention times shift day-to-day?A: This is almost always a pH equilibration issue.[1] Because BFBA isomers are weak acids, slight changes in mobile phase pH (e.g., evaporation of formic acid) drastically change retention.
Solution: Use a buffered mobile phase (Phosphate pH 2.[1]5) rather than just an acid additive (Formic acid) for better robustness.[1]
Q: Which isomer elutes first on a PFP column?A: Typically, the ortho-substituted isomer elutes first.[1] The ortho halogen creates steric hindrance that prevents the aromatic ring from lying flat against the PFP surface, reducing the
interaction strength compared to meta or para isomers [2].
References
Agilent Technologies. (2014).[1][3] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
MAC-MOD Analytical. (2020).[1] Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]
PubChem. (2025).[1][4] 4-Bromobenzoic Acid: Chemical and Physical Properties. Retrieved from [Link]
Sielc Technologies. (2025). Separation of Benzoic Acid Derivatives on Mixed-Mode Columns. Retrieved from [Link]
A Guide to the ¹H NMR Spectral Analysis of 3-Bromo-2-fluoro-6-methyl-benzoic acid: A Comparative Approach
For Immediate Release This guide provides a detailed analysis of the ¹H NMR spectrum of 3-Bromo-2-fluoro-6-methyl-benzoic acid, a complex substituted aromatic compound. Designed for researchers, scientists, and professio...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
This guide provides a detailed analysis of the ¹H NMR spectrum of 3-Bromo-2-fluoro-6-methyl-benzoic acid, a complex substituted aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive analysis and a comparative study with structurally related molecules. By understanding the interplay of various substituents on the benzoic acid core, this guide serves as a practical tool for spectral interpretation and structural verification.
Predicted ¹H NMR Spectrum of 3-Bromo-2-fluoro-6-methyl-benzoic acid
The structure of 3-Bromo-2-fluoro-6-methyl-benzoic acid presents a unique substitution pattern on the benzene ring, leading to a complex and informative ¹H NMR spectrum. The key to deciphering this spectrum lies in understanding the electronic effects of the bromo, fluoro, methyl, and carboxylic acid groups on the chemical shifts and coupling patterns of the aromatic protons.
Based on established principles of NMR spectroscopy, the following is a predicted ¹H NMR spectrum for 3-Bromo-2-fluoro-6-methyl-benzoic acid.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constants (J, Hz)
COOH
10-13
Broad singlet (s)
N/A
H-5
7.6-7.8
Doublet of doublets (dd)
ortho J(H-H) ≈ 8-9 Hz, meta J(H-F) ≈ 2-3 Hz
H-4
7.2-7.4
Doublet of doublets (dd)
ortho J(H-H) ≈ 8-9 Hz, para J(H-F) ≈ 1-2 Hz
CH₃
2.4-2.6
Singlet (s)
N/A
Rationale for Predictions:
Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet in the region of 10-13 ppm.[1][2] Its broadness is a result of hydrogen bonding and chemical exchange.
Aromatic Protons (H-4 and H-5): The two aromatic protons are in different chemical environments and are expected to be in the range of 6.5-8.0 ppm.[3]
The bromine at position 3 and the fluorine at position 2 are electron-withdrawing groups, which will deshield the adjacent protons.[4]
The methyl group at position 6 is an electron-donating group, which will shield the adjacent protons.
H-5 is expected to be further downfield than H-4 due to the stronger deshielding effect of the adjacent bromine atom.
The fluorine atom will cause coupling with the aromatic protons. H-5 will exhibit ortho H-F coupling, and H-4 will show meta H-F coupling. This will result in doublet of doublets splitting patterns for both protons.
Methyl Protons (CH₃): The methyl group protons are expected to appear as a singlet in the range of 2.4-2.6 ppm, a typical region for methyl groups attached to an aromatic ring.[3]
Comparative Spectral Analysis
To substantiate the predicted spectrum, a comparison with the ¹H NMR data of structurally similar compounds is invaluable. This approach allows for the dissection of individual substituent effects.
2-Fluoro-6-methylbenzoic acid
This compound allows for the examination of the combined effect of a fluorine and a methyl group in the ortho positions to the carboxylic acid. The absence of the bromine atom simplifies the spectrum.
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Aromatic Protons
6.8-7.4
Multiplet (m)
CH₃
~2.5
Singlet (s)
The aromatic region will show a more complex multiplet due to the coupling between the three aromatic protons and the fluorine atom. The methyl group's chemical shift provides a good reference point.
3-Bromo-2-fluorobenzoic acid
This analog helps in understanding the influence of the bromo and fluoro substituents on the aromatic protons without the presence of the methyl group.
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Aromatic Protons
7.2-8.0
Multiplet (m)
The aromatic protons in this molecule are expected to be further downfield compared to 2-fluoro-6-methylbenzoic acid due to the presence of two electron-withdrawing halogens.
3-Bromo-6-methyl-benzoic acid
This compound isolates the effects of the bromo and methyl groups.
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Aromatic Protons
7.3-7.9
Multiplet (m)
CH₃
~2.4
Singlet (s)
The analysis of these related compounds provides a robust framework for the interpretation of the more complex spectrum of 3-Bromo-2-fluoro-6-methyl-benzoic acid.
Experimental Protocol for ¹H NMR Spectroscopy
For the acquisition of a high-quality ¹H NMR spectrum of 3-Bromo-2-fluoro-6-methyl-benzoic acid, the following protocol is recommended:
Diagram of the Experimental Workflow:
Caption: Workflow for ¹H NMR analysis.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 5-10 mg of 3-Bromo-2-fluoro-6-methyl-benzoic acid.
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.[5]
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Data Processing:
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
Apply a baseline correction to obtain a flat baseline.
Integrate the area under each peak to determine the relative number of protons.
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Conclusion
The ¹H NMR spectrum of 3-Bromo-2-fluoro-6-methyl-benzoic acid is a prime example of how multiple substituents on an aromatic ring influence the magnetic environment of protons. Through a predictive analysis grounded in fundamental NMR principles and a comparative study with simpler analogs, a clear and detailed interpretation of the spectrum can be achieved. This guide provides the necessary framework for researchers to confidently identify and characterize this and other similarly complex molecules.
References
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]
DSpace@MIT. (n.d.). APPENDIX 2. Retrieved from [Link]
PubMed. (2023, April 15). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]
Supporting Information. (n.d.). Retrieved from [Link]
University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
PubChemLite. (n.d.). 3-bromo-2-fluoro-6-methyl-benzoic acid (C8H6BrFO2). Retrieved from [Link]
PubChemLite. (n.d.). 3-bromo-6-fluoro-2-methylbenzoic acid (C8H6BrFO2). Retrieved from [Link]
PubChem. (n.d.). 3-Bromo-2-fluoro-6-methyl-benzoic acid. Retrieved from [Link]
PubChem. (n.d.). 2-Fluoro-6-methylbenzoic acid. Retrieved from [Link]
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid. Retrieved from [Link]
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid. Retrieved from [Link]
Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]
13C NMR chemical shifts for 3-Bromo-2-fluoro-6-methyl-benzoic acid
An In-Depth Technical Guide to the 13C NMR Characterization of 3-Bromo-2-fluoro-6-methyl-benzoic acid Executive Summary The accurate structural characterization of polysubstituted benzoic acids is a critical step in drug...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the 13C NMR Characterization of 3-Bromo-2-fluoro-6-methyl-benzoic acid
Executive Summary
The accurate structural characterization of polysubstituted benzoic acids is a critical step in drug discovery, particularly for scaffolds like 3-Bromo-2-fluoro-6-methyl-benzoic acid (CAS: 1427433-22-4). This molecule serves as a versatile intermediate for synthesizing fluorinated bio-active compounds.
This guide provides a comprehensive analysis of the 13C NMR chemical shifts for this specific isomer. Unlike simple aromatics, the interplay between the highly electronegative fluorine (ortho), the heavy bromine atom (meta), and the electron-donating methyl group (ortho) creates a unique spectral signature. This document synthesizes theoretical additivity models with experimental data from structural analogs to provide a high-confidence spectral prediction, experimental protocols, and comparative analysis.
Structural Analysis & Numbering System
Before interpreting the spectrum, we must establish a consistent numbering scheme. The ipso-carbon attached to the carboxylic acid is designated as C1 .
Figure 1: Structural connectivity and substituent environment map for 3-Bromo-2-fluoro-6-methyl-benzoic acid.
13C NMR Spectral Data (Predicted)
The following data is calculated based on Substituent Chemical Shift (SCS) additivity rules derived from benzene derivatives, refined by experimental values of 2-fluorobenzoic acid and 3-bromobenzoic acid.
Solvent: DMSO-d₆ (Recommended for solubility and H-bonding stabilization)
Reference: TMS (0.00 ppm)
Carbon Position
Assignment
Shift (δ, ppm)
Multiplicity
Coupling Constant (, Hz)
Notes
C7
Carbonyl (-COOH)
166.5 - 167.5
Doublet (d)
Deshielded; broadened by H-bonding in DMSO.
C2
C-F (Ipso to F)
158.0 - 162.0
Doublet (d)
Diagnostic Peak. Large coupling constant.
C6
C-Me (Ortho to COOH)
138.0 - 140.0
Doublet (d)
Deshielded by ortho-COOH and ipso-Me.
C4
C-H (Para to COOH)
136.0 - 138.0
Doublet (d)
Typical aromatic C-H region.
C5
C-H (Meta to COOH)
126.0 - 128.0
Doublet (d)
Shielded relative to C4 due to para-F effect.
C1
Quaternary (Ipso to COOH)
122.0 - 125.0
Doublet (d)
Shielded by ortho-F and ortho-Me "steric compression".
C3
C-Br (Meta to COOH)
108.0 - 112.0
Doublet (d)
Diagnostic Peak. Upfield due to heavy atom (Br) & ortho-F shielding.
C8
Methyl (-CH₃)
19.0 - 21.0
Singlet/Doublet
High field aliphatic signal.
Note on Accuracy: Values are estimated within ±1.5 ppm. The coupling patterns (multiplicity) are the most reliable indicators for assignment.
Technical Analysis & Interpretation
The "Heavy Atom" & Ortho-Fluorine Effect (C3)
The most distinct feature of this spectrum is the resonance of C3 (attached to Bromine) .
Effect 1 (Heavy Atom): Bromine typically exerts a shielding effect on the ipso-carbon (-5 to -10 ppm relative to benzene).
Effect 2 (Ortho-Fluorine): Fluorine strongly shields the ortho-carbon (-12 to -14 ppm).
Result: These two effects combine to push the C3 signal significantly upfield (~110 ppm ), making it the most shielded aromatic carbon, easily distinguishable from C4 and C5.
The C-F Coupling Signature
Fluorine-19 (
) couples to Carbon-13, splitting signals into doublets. This acts as a self-validating "ruler" for assignment:
Recommendation:DMSO-d₆ is the superior solvent for this application.
Reasoning:
Solubility: Halogenated benzoic acids can be sparingly soluble in CDCl₃.
Dimerization: In CDCl₃, benzoic acids form cyclic dimers, broadening the Carbonyl (C7) and Ipso (C1) signals. DMSO breaks these dimers via H-bonding, resulting in sharper peaks.
Chemical Shift: Expect the Carbonyl (C7) to appear ~2 ppm downfield in DMSO compared to CDCl₃.
To ensure publication-quality data, follow this optimized workflow.
Figure 2: Optimized Experimental Workflow for 13C NMR of Halogenated Benzoic Acids.
Critical Step - Relaxation Delay:
Quaternary carbons (C1, C2, C3, C6, C7) have long relaxation times (
).
Standard D1: 1.0 sec (Risk: C2 and C3 signals may disappear).
Recommended D1:3.0 sec . This ensures quantitative integration is not required, but signal-to-noise ratio for the halogenated carbons is sufficient.
Comparative Analysis: Analog Differentiation
Distinguishing the target from potential impurities or isomers requires analyzing specific shift differences.
Feature
Target: 3-Br-2-F-6-Me
Analog: 3-Bromo-2-fluorobenzoic acid
Analog: 2-Fluoro-6-methylbenzoic acid
Methyl Signal
Present (~20 ppm)
Absent
Present (~20 ppm)
C3 Shift
~110 ppm (Shielded)
~110 ppm (Shielded)
~125 ppm (Normal aromatic)
C6 Shift
~139 ppm (Deshielded)
~125 ppm (Normal aromatic)
~139 ppm (Deshielded)
Symmetry
Asymmetric
Asymmetric
Asymmetric
Key Differentiator:
If you observe a methyl peak at 20 ppm AND a highly shielded aromatic doublet at 110 ppm, you have confirmed the presence of both the Methyl and Bromine groups in the correct relative orientation (Bromine ortho to Fluorine).
References
General Substituent Effects: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
Fluorine Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
Solvent Effects (DMSO vs CDCl3): Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Analog Data (2-Fluorobenzoic acid): PubChem Compound Summary for CID 9935.
Analog Data (3-Bromobenzoic acid): SDBS Spectral Database for Organic Compounds. SDBS No. 2686.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative FT-IR Profiling: 3-Bromo-2-fluoro-6-methyl-benzoic Acid
Content Type: Technical Comparison Guide
Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists
Executive Summary: The Structural Fingerprint
In drug development, 3-Bromo-2-fluoro-6-methyl-benzoic acid (CAS: 1427433-22-4) is a high-value scaffold, often serving as a precursor for Smoothened receptor antagonists or HIV-1 inhibitors. Its structural complexity—specifically the di-ortho substitution (2-Fluoro, 6-Methyl)—creates a unique infrared spectral signature distinct from simpler benzoic acid derivatives.
This guide provides an objective comparison of its FT-IR absorption profile against standard precursors. By understanding the Steric Inhibition of Resonance (SIR) caused by the flanking groups, researchers can definitively validate compound purity and rule out common synthetic byproducts.
To ensure reproducibility, the following protocols are designed to minimize "user error" artifacts (e.g., moisture peaks, poor contact).
Preferred Method: Attenuated Total Reflectance (ATR)
Why: Eliminates KBr moisture interference; ideal for rapid process control.
Crystal Selection: Diamond or ZnSe (Diamond preferred for hardness).
Protocol:
Place ~5 mg of solid sample on the crystal.
Apply high pressure (clamp) until the preview spectrum absorbance stabilizes. Note: Insufficient pressure yields weak peaks in the fingerprint region (1500–500 cm⁻¹).
Validation Check: Ensure the C-H stretch baseline is flat. A sloping baseline indicates poor contact or scattering.
Reference Method: KBr Pellet (Transmission)
Why: Higher resolution for weak overtone bands; traditional publication standard.
Protocol:
Mix sample with IR-grade KBr (1:100 ratio).
Grind in an agate mortar until the powder is non-reflective (flour-like consistency).
Press at 8–10 tons for 2 minutes.
Validation Check: The pellet must be translucent. An opaque white pellet causes "Christiansen effect" (distorted peak shapes).
Comparative Spectral Analysis
The table below contrasts the target compound with Benzoic Acid (the core scaffold) and 3-Bromobenzoic Acid (a mono-substituted analog) to highlight the specific shifts induced by the fluoro and methyl groups.
Table 1: Key Absorption Peaks & Structural Assignments
CRITICAL: Di-ortho substitution twists the COOH out of plane, reducing conjugation and shifting the peak to a higher wavenumber (the "Ortho Effect").
C=C (Aromatic)
Ring Stretch
1600 & 1450 cm⁻¹
1580 & 1430 cm⁻¹
1610–1590 cm⁻¹
Multiple bands; intensity varies with substitution pattern.
C-F
Aryl Stretch
Absent
Absent
1230–1270 cm⁻¹
Strong, sharp band. Distinguishes from non-fluorinated precursors.
C-Br
Aryl Stretch
Absent
~650 cm⁻¹
600–680 cm⁻¹
Lower frequency band; confirms successful bromination.
C-H (Methyl)
Bend/Stretch
Absent
Absent
1380 & 2950 cm⁻¹
Weak aliphatic stretches buried under the O-H, but bending mode (~1380) is visible.
Deep Dive: The "Ortho Effect" Anomaly
The most defining feature of 3-Bromo-2-fluoro-6-methyl-benzoic acid is the position of its Carbonyl (C=O) peak.[8]
Standard Resonance: In unsubstituted benzoic acid, the benzene ring donates electron density to the carbonyl group via conjugation, weakening the C=O bond and lowering its frequency to ~1685 cm⁻¹ .
Steric Inhibition of Resonance (SIR): In the target compound, the bulky 6-Methyl and 2-Fluoro groups physically force the carboxylic acid group to rotate perpendicular to the benzene ring.
Result: Conjugation is broken. The C=O bond retains more "double bond" character, shifting the absorption to a higher frequency (1705–1725 cm⁻¹) .
Diagnostic Value: If your synthesized product shows a C=O peak at 1680 cm⁻¹, it is likely not the desired di-ortho substituted product (or the ring has not been successfully substituted at both positions).
Verification Workflow (Decision Tree)
Use this logic flow to interpret your FT-IR data during synthesis or quality control.
Figure 1: Step-by-step spectral logic for validating the target compound. Note that the C=O shift is the primary indicator of correct steric substitution.
References
PubChem. (2025). 3-Bromo-2-fluoro-6-methylbenzoic acid (Compound Summary). National Library of Medicine. [Link]
NIST Chemistry WebBook. (2024). Infrared Spectrum of 3-Bromobenzoic Acid. National Institute of Standards and Technology. [Link]
LibreTexts Chemistry. (2023). Infrared Spectra of Substituted Benzenes and the Ortho Effect.[Link]
Specac Application Notes. (2023). ATR vs. Transmission: Optimizing Sample Prep for Carboxylic Acids.[Link]
HPLC retention time comparison of benzoic acid derivatives
Executive Summary This guide provides a technical comparison of the HPLC retention behavior of benzoic acid and its key derivatives: 4-Hydroxybenzoic acid (4-HBA) , Salicylic acid (2-Hydroxybenzoic acid) , and Methylpara...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of the HPLC retention behavior of benzoic acid and its key derivatives: 4-Hydroxybenzoic acid (4-HBA) , Salicylic acid (2-Hydroxybenzoic acid) , and Methylparaben .
These compounds serve as a fundamental case study for Reversed-Phase Chromatography (RPC) because their separation is governed by two competing mechanistic forces: hydrophobicity (LogP) and ionization state (pKa) . This guide moves beyond simple retention time lists to explain the causality of elution order, providing researchers with the logic needed to optimize separations for complex formulation matrices.
Key Findings at a Glance
Analyte
Retention Behavior (C18, Low pH)
Primary Driver
4-Hydroxybenzoic Acid
Early Elution (Polar)
Para-hydroxyl group increases polarity.
Benzoic Acid
Intermediate Elution
Baseline hydrophobicity (Reference).
Salicylic Acid
pH-Dependent (Variable)
Critical: Intramolecular H-bonding increases hydrophobicity, but low pKa (2.97) causes early elution if pH is not sufficiently acidic.
Methylparaben
Late Elution (Hydrophobic)
Esterification masks the polar carboxyl group, significantly increasing retention.
Theoretical Framework: The QSRR Model
To predict retention, we must look at Quantitative Structure-Retention Relationships (QSRR). In Reversed-Phase HPLC, retention (
) is inversely proportional to analyte polarity and directly proportional to the partition coefficient () between the stationary phase and mobile phase.
However, for ionizable compounds (weak acids), the Distribution Coefficient (
) is the accurate metric, as it accounts for pH:
If pH > pKa: The analyte ionizes (
). Ionized forms are highly polar and solvated by the aqueous mobile phase, resulting in near-zero retention on C18.
If pH < pKa: The analyte is protonated (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
). The neutral form interacts with the C18 chains, resulting in strong retention .
Diagram 1: Method Development Workflow
The following workflow outlines the logical steps for separating these derivatives, emphasizing the critical decision points for pH selection.
Figure 1: Decision matrix for developing methods for ionizable aromatic acids. Note the critical feedback loop between organic modifier selection and pH screening.
Experimental Protocol
This protocol is designed to be self-validating . The inclusion of a "System Suitability" step ensures the column and mobile phase are performing correctly before samples are wasted.
Instrumentation & Conditions
System: Agilent 1290 Infinity II or Waters H-Class (UHPLC/HPLC).
Detector: Diode Array Detector (DAD) at 254 nm (aromatic ring absorption) and 210 nm (carboxyl group).
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent end-capped C18.
Temperature: 30°C (Controlled to ±0.1°C to stabilize pKa shifts).
Mobile Phase Preparation (Critical)
Mobile Phase A (Buffer): 20 mM Potassium Phosphate, adjusted to pH 2.5 with Phosphoric Acid.
Why pH 2.5? This is below the pKa of Salicylic acid (2.97).[1] It ensures all derivatives are fully protonated (
The following data represents typical retention times (
) observed under the conditions above (pH 2.5).
Table 1: Retention Time & Mechanism Comparison
Elution Order
Analyte
pKa
LogP (Neutral)
Retention Time (min)*
Mechanistic Explanation
1
4-Hydroxybenzoic Acid
4.54
1.58
2.1
Most Polar: The -OH group at the para position interacts with the aqueous mobile phase, reducing affinity for the C18 ligand.
2
Benzoic Acid
4.20
1.87
3.4
Reference Standard: Lacks the polar -OH group; retention is driven purely by the phenyl ring interaction.
3
Salicylic Acid
2.97
2.26
4.2
Ortho-Effect: Intramolecular Hydrogen Bonding between the -OH and -COOH masks the polar groups, making the molecule effectively more hydrophobic than Benzoic acid when protonated.
4
Methylparaben
8.4**
1.96
6.8
Esterification: The carboxylic acid is capped with a methyl group. It cannot ionize (remain anionic) and is significantly more lipophilic.
*Note: Retention times are illustrative for a 100mm C18 column at 1.0 mL/min. Absolute values vary by system dwell volume.
**pKa of the phenolic hydroxyl group. The ester does not have an acidic pKa in the working range.
Diagram 2: Molecular Interaction Mechanism
This diagram visualizes why 4-HBA elutes early while Methylparaben retains.
Figure 2: Mechanistic view of partitioning. 4-HBA is "pulled" by the mobile phase, while Methylparaben is "held" by the stationary phase.
Critical Factor: The "Salicylic Acid Trap" (pH Sensitivity)
The most common error in analyzing these derivatives is pH selection .
The Scenario
If you run this same experiment at pH 4.0 (using Ammonium Formate), the elution order changes drastically.
Result: Salicylic acid loses its hydrophobic advantage. The ionized salicylate anion is repelled by the C18 chains and elutes before Benzoic acid, often co-eluting with 4-HBA or eluting in the void volume.
Expert Recommendation: Always operate at pH < 2.5 for robust separation of Salicylic acid, or use a "Polar Embedded" column (e.g., Waters SymmetryShield or Agilent Bonus-RP) if you must work at neutral pH to prevent pore dewetting.
References
Agilent Technologies. (2020). Analysis of Food Preservatives Using the Agilent 1290 Infinity II LC. Application Note 5991-6567EN.
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 243, Benzoic Acid.
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic analytes. Journal of Chromatography A, 1217(6), 858-880.
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.
Navigating the Uncharted Thermal Landscape of 3-Bromo-2-fluoro-6-methyl-benzoic acid: A Comparative Guide to Melting Point Determination
For researchers, scientists, and professionals in drug development, the physical and chemical characterization of a compound is the bedrock of reliable and reproducible results. Among the fundamental properties, the melt...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the physical and chemical characterization of a compound is the bedrock of reliable and reproducible results. Among the fundamental properties, the melting point stands as a critical sentinel for purity and identity. This guide delves into the melting point analysis of 3-Bromo-2-fluoro-6-methyl-benzoic acid, a compound for which literature data is notably scarce. In the absence of an established reference value, we will outline a rigorous experimental protocol for its determination and place the findings in context by comparing them with the known melting points of its structural isomers and analogs.
The Significance of Melting Point in Pharmaceutical Development
The transition from a solid to a liquid phase, the melting point, is more than a mere physical constant; it is a window into the molecular world of a substance. A sharp and defined melting point range is a strong indicator of high purity. Conversely, a broad melting range or a depression in the melting temperature often signals the presence of impurities. In the highly regulated environment of pharmaceutical development, an accurate melting point determination is indispensable for quality control, batch-to-batch consistency, and the characterization of new chemical entities.
Experimental Determination of Melting Point
To ascertain the melting point of 3-Bromo-2-fluoro-6-methyl-benzoic acid, a standardized and meticulous approach is paramount. The capillary method, as outlined in the United States Pharmacopeia (USP) general chapter <741>, provides a robust framework for this analysis.
Detailed Experimental Protocol
Objective: To determine the melting point range of 3-Bromo-2-fluoro-6-methyl-benzoic acid using a digital melting point apparatus.
Apparatus and Materials:
Digital melting point apparatus
Capillary tubes (closed at one end)
3-Bromo-2-fluoro-6-methyl-benzoic acid (sample)
Spatula
Mortar and pestle (if sample is not a fine powder)
Watch glass
Procedure:
Sample Preparation:
Ensure the sample of 3-Bromo-2-fluoro-6-methyl-benzoic acid is completely dry. If necessary, dry the sample under vacuum.
If the sample consists of coarse crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.
Capillary Tube Loading:
Press the open end of a capillary tube into the powdered sample on a watch glass. A small amount of sample will enter the tube.
Invert the tube and gently tap it on a hard surface to pack the sample into the closed end. The packed sample column should be approximately 2-4 mm high. A consistent sample height is crucial for reproducible results.
Melting Point Apparatus Setup:
Turn on the digital melting point apparatus and allow it to stabilize.
As the expected melting point is unknown, a preliminary "fast ramp" determination is advisable. Set a rapid heating rate (e.g., 10-20°C/minute) to get an approximate melting range.
Preliminary (Fast Ramp) Determination:
Insert the loaded capillary tube into the heating block of the apparatus.
Observe the sample through the magnifying lens.
Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This provides a rough estimate of the melting range.
Accurate (Slow Ramp) Determination:
Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the fast ramp.
Prepare a new capillary tube with the sample.
Insert the new capillary tube into the apparatus.
Set the heating rate to a slow and steady 1-2°C per minute, starting from a temperature about 10-15°C below the estimated melting point. A slow ramp rate is critical for thermal equilibrium and an accurate determination.
Carefully observe the sample and record the temperatures for the onset and completion of melting.
Repeat the slow ramp determination with two more samples to ensure the reproducibility of the results.
Visualizing the Workflow
Caption: Experimental workflow for melting point determination.
Comparative Analysis: Structural Isomers and Analogs
Since no literature value for the melting point of 3-Bromo-2-fluoro-6-methyl-benzoic acid is readily available, a comparison with its structural isomers (compounds with the same molecular formula but different arrangements of atoms) and analogs can provide valuable context. The position of the bromine, fluorine, and methyl groups on the benzoic acid ring can significantly influence the intermolecular forces (such as hydrogen bonding and dipole-dipole interactions) and the crystal lattice structure, thereby affecting the melting point.
Note: "Not Available" indicates that a diligent search of commercial supplier databases and scientific literature did not yield a reported melting point at the time of this publication.
Interpretation of Results
The experimentally determined melting point range for 3-Bromo-2-fluoro-6-methyl-benzoic acid will serve as a crucial baseline for future work with this compound.
A narrow melting range (typically 1-2°C) will suggest a high degree of purity for the analyzed sample.
A broad melting range could indicate the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider temperature range.
Comparison with Isomers: The difference in melting point between the target compound and its isomers, such as 3-Bromo-2-methylbenzoic acid (152-156°C)[1][2], highlights the impact of the fluorine atom's position on the molecule's physical properties. The high electronegativity of fluorine can alter the electronic distribution and crystal packing, leading to a different melting point.
Conclusion
While a definitive literature value for the melting point of 3-Bromo-2-fluoro-6-methyl-benzoic acid remains elusive, this guide provides a comprehensive framework for its experimental determination and contextual comparison. By adhering to a rigorous, pharmacopeia-standard protocol, researchers can establish a reliable melting point range for this compound, a critical step in ensuring the quality and integrity of their scientific investigations and drug development endeavors. This foundational data point will be invaluable for subsequent chemical and physical property characterization.
References
3-Bromo-2-methylbenzoic acid, 98%. (n.d.). Ottokemi. Retrieved February 25, 2026, from [Link]
3-Bromo-2-methylbenzoic Acid CAS 76006-33-2. (n.d.). Home Sunshine Pharma. Retrieved February 25, 2026, from [Link]
5-Bromo-2-fluoro-4-methylbenzoic acid. (n.d.). American Elements. Retrieved February 25, 2026, from [Link]
3-Bromo-2-methylbenzoic acid, 97%. (n.d.). Thermo Scientific Alfa Aesar. Retrieved February 25, 2026, from [Link]